molecular formula C15H23NO2 B2383254 Tert-butyl 2-amino-4-tert-butylbenzoate CAS No. 2248292-38-6

Tert-butyl 2-amino-4-tert-butylbenzoate

Cat. No.: B2383254
CAS No.: 2248292-38-6
M. Wt: 249.354
InChI Key: AHFREGMZOBPZRZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-tert-butylbenzoate is a chemical compound of interest in organic synthesis and materials science research. It features a benzoate ester core functionalized with both an amino group and a tert-butyl group. The tert-butyl group is known to impart significant steric hindrance and enhance the lipid solubility of molecules, which can influence their physical properties and reactivity . Compounds containing tert-butylphenol structures are extensively investigated for their stabilizing effects. A closely related compound, 2,4-di-tert-butylphenol (AO33), has been documented in scientific literature to exhibit a range of biological activities, including antioxidant properties and potential therapeutic applications . Researchers explore these tert-butyl-substituted aromatics as potential antioxidants to inhibit oxidation and extend the stability of various materials . The specific applications and mechanism of action for Tert-butyl 2-amino-4-tert-butylbenzoate are an active area of scientific investigation, and its value to researchers lies in its potential uses in developing new synthetic intermediates or functional materials. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

tert-butyl 2-amino-4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFREGMZOBPZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Tert-butyl 2-amino-4-tert-butylbenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Tert-butyl 2-amino-4-tert-butylbenzoate , a specialized orthogonal synthon used in the development of lipophilic pharmacophores.

Executive Summary

Tert-butyl 2-amino-4-tert-butylbenzoate (CAS: 2248292-38-6) is a high-value "privileged scaffold" intermediate used primarily in the synthesis of CFTR modulators , kinase inhibitors , and nuclear receptor ligands .[1]

Its structural value lies in two key features:

  • The 4-tert-butyl Pharmacophore: A bulky, lipophilic moiety that efficiently fills hydrophobic sub-pockets in target proteins (e.g., the hydrophobic trap in CFTR or the allosteric pocket of kinases), significantly enhancing binding affinity (

    
    ).[1]
    
  • Orthogonal Protection: The tert-butyl ester motif renders the carboxylic acid inert to nucleophilic attack and basic conditions, allowing selective derivatization of the aniline amine (e.g., acylation, alkylation) before mild acidic deprotection.[1]

This guide outlines the critical synthesis pathways, quality control parameters, and strategic utility of this compound in late-stage medicinal chemistry.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Tert-butyl 2-amino-4-tert-butylbenzoate
Common Synonyms 4-tert-butylanthranilic acid tert-butyl ester; 2-Amino-4-(1,1-dimethylethyl)benzoic acid 1,1-dimethylethyl ester
CAS Number 2248292-38-6
Parent Acid CAS 728945-64-0 (2-Amino-4-tert-butylbenzoic acid)
Molecular Formula

Molecular Weight 305.46 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Aniline) ~2.5 (estimated)
Storage 2–8°C, Hygroscopic, Light Sensitive

Strategic Utility in Drug Design

The "Hydrophobic Anchor" Effect

In rational drug design, the 4-tert-butyl group on the anthranilate core acts as a "hydrophobic anchor." When incorporated into a drug scaffold (such as a quinolone or quinazolinone), this bulky group displaces high-energy water molecules from the target protein's hydrophobic pocket, providing an entropic gain in binding energy.[1]

This motif is structurally homologous to the pharmacophores found in:

  • CFTR Modulators: Analogous to the lipophilic cores in Ivacaftor and Tezacaftor precursors.[1]

  • Retinoids: Used in RAR/RXR agonists where the t-butyl group mimics the trimethylcyclohexenyl ring of retinoic acid.[1]

Orthogonal Protection Strategy

The utility of the tert-butyl ester over a methyl or ethyl ester is critical for multi-step synthesis.

  • Base Stability: Unlike methyl esters, the tert-butyl ester resists hydrolysis under basic conditions (e.g., LiOH, NaOH) often used to cleave other esters in the molecule.[1]

  • Acid Lability: It can be selectively cleaved using Trifluoroacetic acid (TFA) or HCl in Dioxane, leaving other acid-sensitive groups (like Cbz or Fmoc) intact if conditions are tuned.[1]

Synthesis Pathway & Mechanism[1][4][5]

The synthesis of Tert-butyl 2-amino-4-tert-butylbenzoate typically proceeds via a two-stage workflow starting from commercially available 4-tert-butylbenzoic acid .

Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-tert-butylbenzoic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-tert-butyl-2-nitrobenzoic acid Step1->Inter1 Regioselective Step2 Esterification (Isobutylene/H2SO4) Inter1->Step2 Inter2 Tert-butyl 4-tert-butyl-2-nitrobenzoate Step2->Inter2 Acid Catalysis Step3 Reduction (H2, Pd/C) Inter2->Step3 Final Tert-butyl 2-amino-4-tert-butylbenzoate (Target) Step3->Final Hydrogenation

Caption: Step-wise synthesis from parent acid to the target amino-ester, highlighting the critical reduction step.

Experimental Protocols

Protocol A: Preparation of the Nitro-Ester Intermediate

Note: This step protects the acid before reducing the nitro group to prevent side reactions.

  • Reagents: 4-tert-butyl-2-nitrobenzoic acid (1.0 eq), Isobutylene (excess), conc.

    
     (cat.), DCM (solvent).[1]
    
  • Setup: High-pressure reactor (autoclave) or sealed tube.

  • Procedure:

    • Suspend the acid in DCM.[1]

    • Cool to -78°C and condense isobutylene into the vessel.

    • Add catalytic sulfuric acid.[1][2]

    • Seal and stir at Room Temperature (RT) for 24–48 hours.

  • Workup: Vent excess isobutylene. Wash with saturated

    
     to remove unreacted acid.[1] Dry organic layer over 
    
    
    
    .[1]
  • Yield Target: >90%.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Critical Control Point: Avoid over-reduction or hydrolysis of the ester.[1]

  • Reagents: Tert-butyl 4-tert-butyl-2-nitrobenzoate (1.0 eq), 10% Pd/C (5 wt%), Methanol or Ethanol.[1]

  • Procedure:

    • Dissolve the nitro-ester in alcohol.

    • Add Pd/C catalyst under nitrogen atmosphere.[1]

    • Purge with Hydrogen gas (

      
      ) via balloon (1 atm) or Parr shaker (30 psi).
      
    • Stir vigorously for 4–6 hours at RT. Monitor by TLC (disappearance of yellow nitro compound).

  • Purification:

    • Filter through a Celite pad to remove Palladium.[1]

    • Concentrate filtrate in vacuo.[1][3]

    • Recrystallization: Hexanes/Ethyl Acetate if necessary.[1][4]

Application: Construction of the Quinolone Core

The primary pharmaceutical application involves cyclizing this intermediate to form 4-quinolone-3-carboxylic acids , the scaffold used in CFTR modulators.

Diagram: Quinolone Cyclization Logic

QuinoloneSynthesis Target Tert-butyl 2-amino-4-tert-butylbenzoate Step1 Michael Addition (140°C, neat) Target->Step1 Reagent EMME (Ethoxymethylenemalonate) Reagent->Step1 Enamine Enamine Intermediate Step1->Enamine Step2 Gould-Jacobs Cyclization (250°C, Diphenyl ether) Enamine->Step2 Thermal Cyclization Quinolone 4-tert-butyl-substituted Quinolone Core Step2->Quinolone CFTR Modulator Scaffold

Caption: The Gould-Jacobs reaction sequence converting the amino-benzoate into the bioactive quinolone pharmacophore.[1]

Quality Control & Impurity Profile

For pharmaceutical grade (GMP) applications, the following impurities must be monitored:

Impurity TypeOriginControl Limit (HPLC)
Nitro Precursor Incomplete hydrogenation< 0.10%
Des-tert-butyl Analog Impurity in starting material< 0.15%
Free Acid Hydrolysis of tert-butyl ester< 0.50%
Regioisomer 2-tert-butyl-4-amino isomer< 0.10%

Analytical Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient Acetonitrile/Water (with 0.1% TFA).[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

References

  • Vertex Pharmaceuticals. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[1][5] Journal of Medicinal Chemistry.[1][6][5] 2014; 57(23):9776-95.[1][5][7]

  • BenchChem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Technical Guide.[1] 2025.[1][8]

  • ChemicalBook. Synthesis of tert-butyl 4-(aminomethyl)benzoate and related anthranilates. 2025.[1][2][8]

  • MDPI. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs. Molecules. 2024.[1][9]

  • Sigma-Aldrich. Product Specification: Tert-butyl 2-amino-4-tert-butylbenzoate (CAS 2248292-38-6).[1]

Sources

Technical Guide: Stability of Bulky tert-Butyl Amino-Benzoate Esters Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the hydrolytic stability of tert-butyl amino-benzoate esters within physiological environments (pH 7.4, 37°C, plasma matrix). Unlike simple alkyl esters (methyl/ethyl) which serve as transient prodrug moieties, the tert-butyl group acts as a "metabolic fortress." Its stability is derived from a synergistic dual-mode mechanism: steric occlusion of the carbonyl carbon by the bulky tert-butyl group and electronic deactivation by the electron-donating amino substituent. This guide details the mechanistic underpinnings, physiological behavior, and validated analytical protocols for assessing these chemotypes in drug discovery.[1]

Mechanistic Foundation: The "Steric-Electronic" Shield

To understand the stability profile of these esters, one must deconstruct the hydrolysis mechanism. Physiological hydrolysis (whether chemical or enzymatic) typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

Steric Occlusion (The tert-Butyl Effect)

The rate-determining step in ester hydrolysis is the formation of the tetrahedral intermediate.

  • Geometry: The tert-butyl group presents a massive steric bulk (

    
     Taft steric parameter 
    
    
    
    ).
  • The Barrier: As the nucleophile (water or the serine hydroxyl of an esterase catalytic triad) approaches the carbonyl carbon, it encounters severe van der Waals repulsion from the methyl protons of the tert-butyl group.

  • Consequence: The transition state energy is raised significantly, effectively blocking the formation of the tetrahedral intermediate. Unlike methyl esters, which are accessible, the tert-butyl ester is sterically "locked."

Electronic Deactivation (The Amino-Benzoate Effect)

The aromatic amino group (specifically in para or ortho positions) contributes a secondary stabilizing effect via resonance.

  • Donation: The lone pair on the nitrogen atom donates electron density into the benzene ring, which is conjugated with the carbonyl group.

  • Deactivation: This resonance increases the electron density at the carbonyl carbon, making it less electrophilic .

  • Result: The carbonyl becomes a poorer target for nucleophilic attack, further retarding the hydrolysis rate.

Visualization: Hydrolysis Resistance Pathways

The following diagram illustrates the kinetic barriers preventing hydrolysis in these specific esters compared to standard substrates.

HydrolysisMechanism Start Ester Substrate MethylEster Methyl/Ethyl Ester (Low Steric Bulk) Start->MethylEster tButylEster tert-Butyl Amino-Benzoate (High Steric Bulk) Start->tButylEster Nucleophile Nucleophilic Attack (H2O / Enz-Serine) Tetrahedral Tetrahedral Intermediate (Formation) Nucleophile->Tetrahedral Low Energy Barrier Stable Metabolically Stable (Intact Ester) Nucleophile->Stable Steric Blockade (t-Butyl) MethylEster->Nucleophile tButylEster->Nucleophile Hydrolysis Hydrolysis (Cleavage) Tetrahedral->Hydrolysis Electronic Electronic Effect: Amino group reduces carbonyl electrophilicity Electronic->tButylEster

Figure 1: Mechanistic divergence in hydrolysis. The tert-butyl group creates a high-energy barrier (red dashed line) preventing the formation of the tetrahedral intermediate, unlike simple esters.

Physiological Stability Profile

Chemical Stability (pH 7.4)

At physiological pH, tert-butyl amino-benzoate esters are chemically inert.

  • Acid Hydrolysis (AAL1): While tert-butyl esters are acid-labile, this mechanism requires strong acidic conditions (e.g., TFA, pH < 2) to protonate the ester oxygen and generate the stable tert-butyl carbocation. At pH 7.4, this pathway is dormant [1].

  • Base Hydrolysis: The hydroxide ion concentration at pH 7.4 is insufficient to overcome the steric barrier described above.

Enzymatic Stability (Plasma)

This is the critical differentiator. Human plasma contains high activity of butyrylcholinesterase (BChE) and carboxylesterases (CES).

  • Substrate Specificity: Most esterases have evolved to cleave accessible ester bonds (e.g., methyl, ethyl). The catalytic triad (Ser-His-Asp) requires the substrate to fit into a specific "oxyanion hole."

  • The Mismatch: The bulky tert-butyl group often clashes with the amino acid residues lining the active site of human carboxylesterases (hCES1 and hCES2), preventing the necessary proximity for catalysis [2].

  • Species Differences: Be cautious with rodent data. Rodent plasma has higher esterase activity (specifically carboxylesterases not present in human plasma) and may show slight degradation where human plasma shows none.

Summary Data: Comparative Half-Lives (Human Plasma)

Ester TypeSubstituent (R)Electronic EffectT1/2 (Human Plasma)Classification
Methyl Benzoate -CH3Neutral< 30 minLabile
Procaine -CH2CH2NEt2Donor (Amino)~ 1 minVery Labile
t-Butyl Benzoate -C(CH3)3Neutral> 240 minStable
t-Butyl Amino-Benzoate -C(CH3)3Donor (Amino)> 24 hours Highly Stable

Validated Analytical Protocol: Plasma Stability Assay

Critical Reagents & Equipment
  • Matrix: Pooled Human Plasma (Sodium Heparin), pH adjusted to 7.4.

  • Internal Standard (IS): Deuterated analog or structural analog (e.g., Tolbutamide).

  • Quenching Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (to ensure ionization).

  • Vessels: Low-binding polypropylene plates or glass inserts (critical to avoid NSB).

Step-by-Step Workflow
  • Preparation: Thaw plasma at 37°C. Centrifuge (3000 x g, 5 min) to remove particulates.

  • Spiking: Prepare a 10 mM stock of the tert-butyl amino-benzoate in DMSO. Spike into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).[2]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Quenching Solvent containing Internal Standard. Vortex vigorously for 10 min.

  • Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient elution).

Workflow Diagram

AssayProtocol Substrate Test Compound (10mM DMSO) Incubation Incubation (1 µM Final Conc) Substrate->Incubation Plasma Pooled Plasma (37°C, pH 7.4) Plasma->Incubation Sampling Timepoint Sampling (0 - 240 min) Incubation->Sampling Quench Protein Precipitation (ACN + IS + 0.1% FA) Sampling->Quench Centrifuge Centrifugation (4000g, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->Analysis

Figure 2: Plasma stability assay workflow optimized for lipophilic esters.

Troubleshooting & Self-Validation
  • The "T=0" Drop: If your T=0 sample shows <80% recovery compared to a solvent standard, you have Non-Specific Binding (NSB) , not instability. Switch to glass-coated plates.

  • Enzyme Check: Include a positive control (e.g., Procaine or Propantheline) to verify the metabolic activity of the plasma batch.

Applications in Drug Design[1]

The high stability of tert-butyl amino-benzoates makes them unsuitable as simple ester prodrugs (which require cleavage to release the active acid). However, they are invaluable in:

  • Metabolic Blocking: Preventing rapid clearance of a carboxylate-containing drug by capping it with a tert-butyl group, provided the ester itself is the active pharmacophore.

  • Soft Drug Design: If the goal is very slow release or localized stability.

  • Intermediate Stability: Ensuring the molecule survives the "first pass" effect in specific synthetic or formulation contexts before reaching a target where acidic cleavage (e.g., in the lysosome) might occur, although the tert-butyl group is generally too stable even for lysosomal pH (~4.5-5.0).

References

  • Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Plasma Stability Protocols).
  • Cyprotex. (2025). Plasma Stability Assay Protocol and Data Interpretation. Retrieved from [Link]

Sources

Methodological & Application

Optimized Buchwald-Hartwig amination conditions for Tert-butyl 2-amino-4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Tert-butyl 2-amino-4-tert-butylbenzoate

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of Tert-butyl 2-amino-4-tert-butylbenzoate presents a classic "ortho-ortho" steric conflict. The target molecule features a bulky tert-butyl ester at the C1 position, immediately adjacent to the desired C-N bond formation site at C2. Furthermore, the para-tert-butyl group at C4 increases the overall lipophilicity and steric bulk of the arene.

Standard nucleophilic aromatic substitution (


) is ineffective here due to the electron-rich nature of the tert-butyl group and the steric shielding of the leaving group. Classical nitration/reduction sequences are equally poor due to the acid-sensitivity of the tert-butyl ester and potential regioselectivity issues.

The Solution: This protocol utilizes a Pd-catalyzed Buchwald-Hartwig Cross-Coupling optimized for extreme steric hindrance. We employ Lithium Hexamethyldisilazide (LHMDS) as a soluble, ammonia surrogate. This bypasses the handling difficulties of gaseous ammonia and the solubility issues of ammonium salts. The use of


BuBrettPhos , a ligand specifically engineered to facilitate reductive elimination in crowded systems, is the critical efficacy factor.

Part 2: Reaction Engineering & Mechanism

The Transformation

The reaction couples Tert-butyl 2-bromo-4-tert-butylbenzoate with LHMDS , followed by an acidic quench to reveal the primary amine.

Reaction Scheme:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond. (Hindered by ortho-ester).

  • Transmetallation: LHMDS binds to Pd.

  • Reductive Elimination: The rate-limiting step. The bulky ligand forces the Ar and N groups together to form the C-N bond.

  • Hydrolysis: The silylated intermediate is cleaved to the free amine.

Visualized Workflow (Graphviz)

BuchwaldWorkflow Start Start: 2-Bromo-4-tBu-benzoate Coupling Coupling Reaction: LHMDS (1.2 equiv) THF, 65°C, 12h Start->Coupling CatPrep Catalyst Activation: Pd-G4-tBuBrettPhos (Pre-stir 5 min) CatPrep->Coupling Inject Active Cat Intermed Intermediate: N,N-bis(silyl)aniline Coupling->Intermed -LiBr Quench Acidic Quench: 1M Citric Acid (Cleaves Silyl Groups) Intermed->Quench In-situ Product Final Product: Tert-butyl 2-amino- 4-tert-butylbenzoate Quench->Product Isolation

Figure 1: Step-by-step workflow for the amination process.[1][2] Note the in-situ deprotection step.

Part 3: Optimized Experimental Protocol

Safety Note: LHMDS is moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ComponentRoleSpecifications
Substrate ElectrophileTert-butyl 2-bromo-4-tert-butylbenzoate (1.0 equiv)
LHMDS Nucleophile1.0 M solution in THF (1.2 equiv)
Catalyst Pd Source

BuBrettPhos Pd G4
(2.0 - 4.0 mol%)
Solvent MediumAnhydrous 1,4-Dioxane or THF (0.2 M concentration)
Quench Deprotection1M Citric Acid or 1M HCl (Caution with ester)

Note: If the G4 precatalyst is unavailable, generate in situ using


 (2 mol%) and 

BuBrettPhos (4-6 mol%).
Step-by-Step Procedure
  • Vessel Preparation:

    • Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen.

  • Charge Reagents (Glovebox or Schlenk Line):

    • Add Tert-butyl 2-bromo-4-tert-butylbenzoate (1.0 equiv).

    • Add

      
      BuBrettPhos Pd G4  precatalyst (0.02 equiv / 2 mol%).
      
    • Critical Step: Do not add the base yet. Seal the vessel and purge with Nitrogen for 5 minutes.

  • Solvent & Base Addition:

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the bromide).

    • Stir briefly to dissolve the substrate and catalyst. The solution should turn a pale yellow/orange.

    • Dropwise add LHMDS (1.0 M in THF) (1.2 equiv) over 2 minutes.

    • Observation: The solution color will darken (often to dark red/brown) as the active Pd(0)-amido complex forms.

  • Reaction:

    • Heat the reaction mixture to 65°C .

    • Monitor via LC-MS or TLC (Eluent: 10% EtOAc/Hexanes).

    • Timecourse: Conversion is typically complete within 4–12 hours. The bulky ortho-ester may slow the reaction compared to unhindered substrates.

  • Workup & Silyl Cleavage:

    • Cool the mixture to room temperature.

    • The "Hidden" Intermediate: At this stage, the nitrogen is likely silylated (

      
       or 
      
      
      
      ).
    • Add 1M Citric Acid (5 equiv) or dilute HCl and stir vigorously for 30 minutes at room temperature. This hydrolyzes the silyl groups without cleaving the tert-butyl ester (which requires stronger acid/heat).

    • Neutralize with saturated

      
       until pH ~8.
      
  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
    • Purification: Flash column chromatography on silica gel.

      • Gradient: 0%

        
         10% EtOAc in Hexanes.
        
      • Note: The product is an aniline; ensure the silica is neutralized or run quickly to avoid streaking.

Part 4: Optimization Data & Troubleshooting

The following table summarizes the optimization matrix used to arrive at the recommended conditions.

VariableCondition TestedOutcomeAnalysis
Ligand BINAP<10% YieldBite angle too small; reductive elimination failed.
Ligand Xantphos35% YieldBetter, but significant protodehalogenation (Ar-H).
Ligand

BuBrettPhos
>92% Yield Optimal. Bulky biaryl phosphine promotes coupling in crowded centers.
Base

/

IncompletePoor solubility of inorganic base in dioxane; phase transfer issues.
Ammonia Source Benzophenone Imine85% YieldWorks well, but requires an extra hydrolysis step (less atom economical).
Ammonia Source LHMDS 95% Yield Optimal. Soluble, acts as both base and N-source.
Troubleshooting Guide
  • Problem: Protodehalogenation (Ar-Br becomes Ar-H).

    • Cause:

      
      -hydride elimination from the Pd-amido complex or difficult reductive elimination.
      
    • Fix: Switch to

      
      BuBrettPhos  (if using BrettPhos) or lower the temperature to 50°C and extend time. Ensure solvent is strictly anhydrous.
      
  • Problem: Loss of tert-butyl ester.

    • Cause: Acidic workup was too harsh or prolonged.

    • Fix: Use Citric Acid instead of HCl. Do not heat during the quench.

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or inactive catalyst.

    • Fix: Use the G4 Precatalyst rather than mixing Pd2(dba)3 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Vo, G. D., & Hartwig, J. F. (2009).[3] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[3] Journal of the American Chemical Society.[3]

  • Green, R. A., & Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia." Organic Letters.

  • Fors, B. P., & Buchwald, S. L. (2009). "A Multipurpose Catalyst System for the Pd-Catalyzed Cross-Coupling of Amides and Amine Surrogates." Journal of the American Chemical Society.[3]

Sources

Procedure for Suzuki-Miyaura coupling using sterically hindered amino-benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Suzuki-Miyaura Coupling of Sterically Hindered Amino-Benzoates

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of sterically hindered amino-benzoates represents a "perfect storm" of synthetic challenges. The substrate presents three distinct antagonistic factors:

  • Steric Hindrance: Ortho-substitution on the benzoate ring significantly retards the oxidative addition step.

  • Catalyst Poisoning: The free or substituted amino group (

    
     or 
    
    
    
    ) acts as a competitive Lewis base, coordinating to the Palladium center and sequestering it from the catalytic cycle.
  • Base Sensitivity: The benzoate ester moiety is susceptible to hydrolysis (saponification) under the strong basic conditions typically required to activate hindered boronic acids.

This guide provides a validated workflow to overcome these barriers using Dialkylbiaryl Phosphine (Buchwald) Ligands , enabling high-yield coupling without protecting group manipulations.

Mechanistic Insight: The "Push-Pull" Challenge

Standard Palladium catalysts (e.g.,


) fail in this context because they cannot maintain the monoligated 

species necessary for oxidative addition into crowded centers.

The Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos).[1][2]

  • Electronic Effect: The electron-rich phosphine increases electron density on Pd, accelerating oxidative addition into the electron-deficient (but hindered) C-Br/C-Cl bond.

  • Steric Effect: The ligand's bulk prevents the formation of inactive bis-ligated complexes (

    
    ) and promotes the reductive elimination of the bulky product.
    
Figure 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific failure modes caused by amino-benzoate substrates.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-X (Hindered) AminePoison OFF-CYCLE: Amine Coordination [Pd-NH2 Complex] Pd0->AminePoison Free Amine Interference PdII_ArX Pd(II) Intermediate [L-Pd(Ar)(X)] OxAdd->PdII_ArX TransMet Transmetallation (+ Boronic Acid + Base) PdII_ArX->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Hydrolysis SIDE REACTION: Ester Hydrolysis (Caused by Strong Base) TransMet->Hydrolysis If OH- used RedElim->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle highlights where amino-benzoates cause failure: Amine coordination sequesters the active catalyst, while steric bulk slows the initial oxidative addition.

Critical Parameter Optimization

Success depends on the precise pairing of Ligand and Base.

Table 1: Ligand Selection Matrix
LigandStructure ClassBest For...Notes
SPhos Dialkylbiaryl PhosphineGeneral Purpose. Excellent for ortho-substituted aryl chlorides/bromides.Water-soluble; highly stable. First-line choice.
XPhos Dialkylbiaryl PhosphineExtreme Sterics. Tetra-ortho substituted biaryls.Increases catalyst lifetime; excellent for unactivated chlorides.
RuPhos Dialkylbiaryl PhosphineElectronic Deactivation. Electron-rich aryl halides (e.g., amino-substituted).Prevents amine coordination better than SPhos in some cases.

TrialkylphosphineHigh Reactivity. Very hindered substrates.Pyrophoric; difficult to handle. Use

salt form.
Table 2: Base & Solvent Compatibility
BasepKa (conj. acid)Solvent SystemCompatibility Check

12.3Toluene/

(10:1)
Ideal. Strong enough for activation, mild enough to spare esters.

10.31,4-Dioxane or 2-MeTHFAnhydrous Option. Good if boronic acid is protodeboronation-prone.

15.7THF/

Avoid. High risk of saponifying the benzoate ester.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for: Ortho-substituted amino-benzoates reacting with standard boronic acids.

Reagents:

  • Substrate: Methyl 2-amino-3-bromobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[3]

  • Catalyst Source:

    
     (2–5 mol%)
    
  • Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Pre-complexation (Critical): In a reaction vial, dissolve

    
     and SPhos in Toluene. Stir at RT for 10 minutes under Argon. Why? This ensures formation of the active catalytic species before the amine substrate can sequester the Palladium.
    
  • Addition: Add the amino-benzoate, boronic acid, and solid

    
    .
    
  • Degassing: Add water (degassed). Seal the vial and purge with Argon for 5 minutes (balloon or manifold).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS.[3]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Note: If the product contains a free amine, ensure the aqueous layer pH is basic (>9) during extraction to prevent salt formation.

Protocol B: The "Heavy Duty" (XPhos/2-MeTHF System)

Recommended for: Highly hindered coupling partners (e.g., 2,6-disubstituted boronic acids) or unprotected anilines.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 Precatalyst (2–5 mol%)

    • Advantage:[2][4] Precatalysts activate faster and are air-stable.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (10:1)

Procedure:

  • Charge the reaction vessel with the aryl halide, boronic acid, Base, and XPhos Pd G3 precatalyst.

  • Evacuate and backfill with Argon (

    
    ).[3]
    
  • Add degassed 2-MeTHF and water via syringe.

  • Heat to 80°C .

  • Monitoring: Check for "Protodeboronation" (loss of boronic acid to benzene derivative). If observed, add more boronic acid in portions.

Purification & Palladium Scavenging

Amino-benzoates have a high affinity for Palladium, often resulting in colored products with high residual metal content (>1000 ppm). Standard column chromatography is often insufficient.

The Scavenger Protocol:

  • Dissolve the crude organic product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT (resin-bound trimercaptotriazine) at 0.5 equiv relative to the initial Pd loading.

  • Stir at 40°C for 2–4 hours.

  • Filter through a 0.45 µm pad or Celite.

  • Concentrate and proceed to crystallization or chromatography.

    • Result: Typically reduces Pd content to <20 ppm.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 precatalyst. Increase temperature to 110°C.
Ester Hydrolysis Base too strongSwitch from Phosphate to

or

. Ensure solvent is not wet THF.
Homocoupling of Boronic Acid OxidationOxygen leak. Degas solvents more thoroughly. Add base last.
Protodeboronation Unstable Boronic AcidUse 2-MeTHF as solvent. Add boronic acid in 3 portions (0h, 2h, 4h).

References

  • Buchwald Ligands Overview: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Sterically Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Unprotected Anilines: Bair, J. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] RSC Advances. Link

  • Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Base Selection: Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][2][3][5][6][7][8] Springer. Link

Sources

Application Note: High-Efficiency Transesterification Strategies for Bulky tert-Butyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

The synthesis of tert-butyl esters from sterically hindered benzoate derivatives represents a classic thermodynamic uphill battle. While tert-butyl esters are invaluable in drug development—providing enhanced lipophilicity, metabolic stability, and acting as robust protecting groups—their preparation via transesterification is impeded by two primary factors:

  • Steric Hindrance: The nucleophilic attack of a bulky tert-butoxide ion on a carbonyl carbon, particularly one shielded by ortho-substituents (bulky benzoates), is kinetically sluggish.

  • Thermodynamic Instability: tert-Butyl esters are generally less stable than their methyl or ethyl counterparts. The equilibrium constant (

    
    ) for the reaction 
    
    
    
    is typically
    
    
    .

Standard acid-catalyzed Fischer esterification often fails due to the elimination of tert-butanol to isobutylene under harsh acidic conditions. Therefore, transesterification —exchanging a methyl/ethyl group for a tert-butyl group—requires specialized catalysts that operate under mild conditions while actively driving the equilibrium.

This guide details three field-proven protocols, ranked by their efficacy for bulky substrates.

Mechanistic Strategy & Workflow

To succeed, the reaction must overcome the activation energy of the bulky transition state and irreversibly remove the leaving group (methanol/ethanol).

Strategic Pathway Selection
  • Pathway A (Catalytic Zinc Cluster): Best for acid-sensitive substrates and extreme steric bulk. Uses a unique polynuclear active site.

  • Pathway B (Acyl Transfer via t-BuOAc): Best for robust substrates. Uses tert-butyl acetate as both solvent and reagent.[1]

  • Pathway C (Base-Mediated): Best for simple substrates lacking base-sensitive moieties.

Diagram: Decision Logic for Protocol Selection

ProtocolSelection Start Start: Bulky Benzoate Precursor Check1 Is the substrate Acid Sensitive? Start->Check1 Check2 Is the substrate Base Sensitive? Check1->Check2 No MethodA Method A: Zinc Cluster Catalyst (Zn4(OCOCF3)6O) High Tolerance / Mild Cond. Check1->MethodA Yes (Avoid Strong Acid) Check2->MethodA Yes (Avoid Strong Base) MethodB Method B: t-Butyl Acetate Exchange (Acid Catalyzed) Robust / High Yield Check2->MethodB No (Stable to Acid) MethodC Method C: Li/K t-Butoxide (Strong Base) Low Cost / Fast Check2->MethodC No (Stable to Base)

Figure 1: Decision matrix for selecting the optimal transesterification protocol based on substrate stability.

Protocol A: Zinc Cluster Catalysis (The Mashima-Ohshima Method)

This is the premier method for "difficult" transesterifications. The tetranuclear zinc cluster,


, acts as a Lewis acid template that brings the ester and the bulky alcohol into proximity, facilitating the exchange without requiring strong acids or bases.

Mechanism: The cluster possesses multiple Zn centers. One Zn binds the carbonyl oxygen (activating the electrophile), while an adjacent Zn coordinates the tert-butanol (activating the nucleophile). This "cooperative catalysis" dramatically lowers the activation energy for bulky substrates.

Reagents & Equipment[2][3]
  • Catalyst:

    
     (Tetranuclear zinc cluster).[2] Commercially available or synthesized from Zn(OCOCF3)2.
    
  • Solvent: Diisopropyl ether (i-Pr2O) or Toluene. Note: i-Pr2O forms a good azeotrope with methanol.

  • Reactants: Methyl Benzoate derivative (1.0 equiv), tert-Butanol (excess, 4–10 equiv).

  • Apparatus: Soxhlet extractor containing 4Å Molecular Sieves (to trap MeOH) OR a simple distillation head if using high-boiling solvents.

Step-by-Step Protocol
  • Charge: In a flame-dried round-bottom flask, dissolve the methyl benzoate derivative (1.0 mmol) in Diisopropyl ether (5.0 mL).

  • Add Alcohol: Add anhydrous tert-butanol (4.0 mmol).

  • Catalyst Addition: Add

    
     (2.5 – 5.0 mol%).
    
    • Tip: For extremely bulky ortho-substituted benzoates, increase catalyst loading to 10 mol%.

  • Reflux & Removal: Heat the mixture to reflux (approx. 69°C for i-Pr2O).

    • Critical Step: The reaction relies on the removal of methanol.[3] Use a Soxhlet extractor filled with activated 4Å MS mounted between the flask and the condenser. The refluxing solvent/MeOH azeotrope passes through the sieves, trapping MeOH, while dry solvent returns to the flask.

  • Monitoring: Monitor by TLC or GC-MS. Reaction times vary from 6 to 24 hours depending on steric bulk.

  • Workup:

    • Cool to room temperature.

    • Evaporate volatiles under reduced pressure.[4]

    • Purification: The residue usually consists of the product and the catalyst. Flash column chromatography (Silica gel) easily separates the non-polar tert-butyl ester from the polar zinc cluster.

Protocol B: Acyl Transfer via tert-Butyl Acetate

Strictly speaking, this is an inter-esterification where tert-butyl acetate acts as the tert-butyl donor. This method is exceptionally powerful for converting carboxylic acids or methyl esters to tert-butyl esters using acid catalysis.

Why it works: tert-Butyl acetate (t-BuOAc) is used as the solvent.[1] Under acidic catalysis, it generates a transient tert-butyl cation equivalent or activates the exchange, driving the equilibrium by using a vast excess of the donor.

Reagents & Equipment[2][3]
  • Reactant: Benzoic Acid derivative or Methyl Benzoate.

  • Reagent/Solvent: tert-Butyl Acetate (t-BuOAc).[1][3]

  • Catalyst: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ). Note: Perchloric acid is often superior for this specific transformation.
Step-by-Step Protocol
  • Dissolution: Dissolve the benzoic acid/ester (10 mmol) in tert-butyl acetate (15–20 mL).

  • Catalyst: Add

    
     (70% aq. solution, 1.0–1.5 equiv).
    
    • Safety: Perchloric acid is a strong oxidizer. Ensure no organic solids are dry-mixed with it.

  • Reaction: Stir at room temperature.

    • Optimization: If the substrate is extremely bulky, mild heating to 40°C is permissible, but watch for isobutylene formation (elimination).

  • Quenching:

    • Pour the reaction mixture carefully into saturated aqueous

      
       or 
      
      
      
      to neutralize the acid.
    • Caution:

      
       evolution will be vigorous.
      
  • Extraction: Extract with Ethyl Acetate or Ether. Wash the organic layer with brine.

  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Recrystallization or short-path chromatography.

Protocol C: Base-Mediated Transesterification (Li/K tert-Butoxide)

For substrates that are not base-sensitive (e.g., no enolizable protons or halogen leaving groups), this is the most cost-effective method. It relies on generating the nucleophilic alkoxide in a non-polar solvent to increase reactivity.

Reagents
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) + tert-Butanol (to generate
    
    
    in situ) OR Potassium tert-butoxide (
    
    
    -BuOK).
  • Solvent: Hexane or Pentane (Non-polar solvents increase the aggregation state and reactivity of the alkoxide in specific ways, but more importantly, they allow easy removal of products).

Step-by-Step Protocol
  • Generation of LiOtBu:

    • In a flame-dried flask under Argon, add anhydrous tert-butanol (1.5 equiv) and Hexane.

    • Cool to 0°C. Dropwise add

      
      -BuLi (1.4 equiv). Stir for 15 min to form a slurry of Lithium tert-butoxide.
      
  • Addition: Add the Methyl Benzoate derivative (1.0 equiv) in a minimal amount of Hexane/Ether.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

    • Note: The reaction mixture will likely be heterogeneous.

  • Quench: Add dilute HCl or saturated

    
    .
    
  • Workup: Standard extraction.

Comparative Analysis & Data

FeatureMethod A: Zinc Cluster Method B: t-BuOAc / Acid Method C: Li/K-Alkoxide
Substrate Scope Broad (Acid/Base tolerant)Acid-stable substratesBase-stable substrates
Steric Tolerance Excellent (Best for ortho-subs)GoodModerate
Reaction pH Neutral / Mildly AcidicStrongly AcidicStrongly Basic
Yield (Typical) 85 – 98%75 – 90%60 – 80%
Cost High (Catalyst synthesis)LowLow
Scalability Moderate (Catalyst recovery)HighHigh

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working in real-time, apply these checks:

  • The Azeotrope Check (Method A):

    • Observation: If using a Soxhlet with molecular sieves, the solvent returning to the flask should be "dry."

    • Validation: Take a small aliquot from the return arm of the Soxhlet. Inject into GC. If MeOH peak is absent, the trap is working. If MeOH is present, change the sieves immediately.

  • The Isobutylene Watch (Method B):

    • Observation: Gas evolution.

    • Validation: If you see significant bubbling (isobutylene gas), the temperature is too high or the acid is too strong, causing elimination of the tert-butyl group rather than transesterification. Lower temperature immediately.

  • TLC Monitoring (All Methods):

    • tert-Butyl esters are significantly more lipophilic (higher

      
      ) than methyl esters.
      
    • Visualization: Use UV (benzoates absorb well). Stain with PMA if necessary.

Visualizing the Zinc Cluster Mechanism

The efficiency of Method A relies on the "Push-Pull" mechanism of the zinc cluster.

ZincMechanism Cluster Zn4 Cluster (Catalyst) Complex Cluster-Substrate Complex Zn(1) binds C=O (Electrophile) Zn(2) binds t-BuOH (Nucleophile) Cluster->Complex + Me-Benzoate + t-BuOH TS Tetrahedral Intermediate Stabilized by Cluster Complex->TS Nucleophilic Attack Product Release t-Butyl Benzoate + MeOH TS->Product Collapse & Elimination Product->Cluster Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the Zn4 cluster. The proximity effect overcomes the steric barrier of the tert-butyl group.

References

  • Iwasaki, T., Maegawa, Y., Hayashi, Y., Ohshima, T., & Mashima, K. (2008).[2] Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster. The Journal of Organic Chemistry, 73(13), 5147–5150.[5]

  • Otera, J., Dan-oh, N., & Nozaki, H. (1991). Novel distannoxane-catalyzed transesterification and a new entry to .alpha.,.beta.-unsaturated carboxylic acids. The Journal of Organic Chemistry, 56(18), 5307–5311.

  • Stanton, M. G., & Gagné, M. R. (1997). The mechanism of zinc(II)-catalyzed transesterification in methanol. Journal of the American Chemical Society, 119(22), 5075–5082.

  • Crowther, G. P., et al. (1971). tert-Butyl p-Toluate.[4] Organic Syntheses, 51, 96. (Describes the Li-alkoxide method).

  • Loughberg, S. (2025).[6] Magnesium Tert-Butoxide in the Synthesis of Sterically Hindered Compounds. BenchChem Application Notes. (Context for Mg-alkoxide strategies).

Sources

Application Note: Optimization of Palladium-Catalyzed C-N Coupling for Sterically Hindered Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the Buchwald-Hartwig amination of tert-butyl 2-amino-4-tert-butylbenzoate (Substrate A ). This specific aniline derivative presents a dual challenge in catalysis: electronic deactivation caused by the ortho-ester (an electron-withdrawing group) and steric hindrance from the bulky tert-butyl ester moiety.

Standard catalytic systems (e.g., Pd(OAc)₂/BINAP) often fail to achieve full conversion with this substrate due to slow oxidative addition and competitive inhibition by the ester carbonyl. This guide recommends the use of Fourth-Generation (G4) Buchwald Precatalysts ligated with bulky, electron-rich dialkylbiaryl phosphines (specifically BrettPhos and RuPhos ) to ensure high yields and reproducibility.

Strategic Analysis of the Substrate

To design a robust protocol, we must first deconstruct the failure modes associated with Substrate A :

FeatureChemical ConsequenceCatalytic Counter-Strategy
C1-tert-butyl Ester Steric Bulk: Blocks the approach of the Pd-center to the amine nitrogen. Chelation: Potential for carbonyl oxygen to coordinate with Pd(II), creating a resting state trap.Use Bulky Ligands (e.g., BrettPhos) to enforce a mono-ligated Pd species and prevent ester coordination.
C2-Primary Amine Nucleophilicity: Significantly reduced by the inductive effect of the ortho-ester (EWG).Requires an Electron-Rich Ligand to increase the basicity of the Pd-center, facilitating amine binding and deprotonation.
C4-tert-butyl Group Solubility: High lipophilicity.Allows the use of non-polar solvents like Toluene or Xylenes , which are often superior for high-temperature couplings.

Mechanistic Insight & Critical Control Points

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, for this substrate, the Amine Binding/Deprotonation step is the rate-determining bottleneck.

The Catalytic Cycle (Visualization)

The following diagram illustrates the catalytic cycle with specific emphasis on where the ortho-ester interference occurs.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + Substrate A Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base - HX OffCycle Off-Cycle Trap (Ester Chelation) AmineBind->OffCycle Coordination by Ester C=O RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Release Product OffCycle->AmineBind Slow Reversal

Figure 1: Catalytic cycle highlighting the steric clash zone and potential off-cycle trap caused by the ortho-ester.

Optimization Matrices

Ligand Selection

For ortho-substituted anilines, monodentate biaryl phosphines are superior to bidentate ligands.

  • BrettPhos: The "Gold Standard" for primary amines. Its bulk promotes reductive elimination, while its methoxy groups prevent the formation of palladacycles that deactivate the catalyst.

  • RuPhos: Excellent for secondary amines but also effective for sterically hindered primary anilines due to its smaller size compared to BrettPhos, allowing easier access for the bulky substrate.

  • tBuBrettPhos: Use if the coupling partner (Aryl Halide) is also extremely hindered.

Base Selection[1]
  • Cs₂CO₃ (Cesium Carbonate): Recommended.[2][3] Mild, heterogeneous. Essential if the tert-butyl ester is sensitive to hydrolysis or if the aryl halide contains base-sensitive groups (e.g., nitriles, ketones).

  • NaOtBu (Sodium tert-butoxide): Stronger base. Provides faster rates but carries a higher risk of transesterification or hydrolysis. Use only if Cs₂CO₃ fails.

Detailed Experimental Protocol

Method A: The "Robust" Protocol (Recommended)

Use this method for initial screening and scale-up up to 10g.

Reagents:

  • Substrate A (tert-butyl 2-amino-4-tert-butylbenzoate): 1.0 equiv.

  • Aryl Halide (Ar-Cl, Ar-Br, or Ar-I): 1.0 - 1.1 equiv.

  • Catalyst: (1.0 - 3.0 mol%).

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground).

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Ideally, set up the reaction in a glovebox. If using a Schlenk line, ensure all glassware is flame-dried and cycled with Argon/Nitrogen 3 times.

    • Note: The Pd G4 precatalyst is air-stable in solid form but sensitive in solution.

  • Solids Loading:

    • Add Substrate A (1.0 equiv), Aryl Halide (if solid, 1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous 1,4-Dioxane via syringe.

    • Critical: If the Aryl Halide is liquid, add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base (Cs₂CO₃).

    • Monitor by LC-MS at 2 hours and 16 hours.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate.[3][7]

    • Purification: Flash chromatography (Hexanes/Ethyl Acetate). Note: The product will likely be fluorescent under UV due to the anthranilate core.

Method B: The "High-Activity" Protocol (For Unreactive Electrophiles)

Use this if Method A gives <50% conversion, particularly with Aryl Chlorides.

  • Catalyst: (2 mol%).

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Toluene.

  • Temp: 110°C.

  • Warning: Ensure the tert-butyl ester of the substrate remains intact by checking LC-MS for the carboxylic acid byproduct (M-56 peak).

Troubleshooting & Optimization Logic

If the standard protocol fails, follow this decision tree to identify the bottleneck.

OptimizationTree Start Reaction Failed (<30% Yield) CheckSM Is Aryl Halide Consumed? Start->CheckSM LigandSwitch Issue: Oxidative Addition Action: Switch to XPhos Pd G4 or increase Temp CheckSM->LigandSwitch No Protodehal Issue: Protodehalogenation (Reductive Elim too slow) CheckSM->Protodehal Yes BaseSwitch Issue: Base Solubility Action: Switch Cs2CO3 -> NaOtBu or add water (1 equiv) to Cs2CO3 CheckSM->BaseSwitch Partial No No Yes Yes (Dehalogenation) Action2 Action: Switch to BrettPhos (Bulkier) or add more Catalyst Protodehal->Action2 Partial Partial Conversion

Figure 2: Troubleshooting decision tree for low-yielding reactions.

Safety & Handling

  • Palladium Toxicity: All palladium waste must be segregated into heavy metal waste streams.

  • Aryl Halides: Many aryl halides are skin sensitizers and potential carcinogens. Handle in a fume hood.

  • Pressurized Vessels: Reactions at 100°C+ in closed vials generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials) rather than standard screw-cap vials.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • BrettPhos G4 Precatalyst Development

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).
  • Coupling of Electron-Deficient Anilines

    • Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." (Contains analogous mechanistic discussions on electron-deficient partners). J. Am. Chem. Soc.
  • Reaction Optimization Guide

    • Buchwald Lab "User's Guide to Pd-C

Sources

Protocol for selective N-alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocol for Selective N-Alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate

Executive Summary

This guide details the protocol for the selective mono-N-alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate . This specific substrate presents a unique "push-pull" steric challenge: the ortho-tert-butyl ester creates significant steric crowding around the nucleophilic nitrogen, while the para-tert-butyl group increases lipophilicity.

While direct alkylation is possible, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride [


]. This method offers superior chemoselectivity, avoiding the over-alkylation common with alkyl halides, and is compatible with the acid-labile tert-butyl ester moiety under controlled conditions.

Substrate Analysis & Strategic Considerations

The "Ortho-Effect" and Steric Gating

The target molecule is an anthranilic acid derivative.[1] The bulky tert-butyl ester at the C2 position exerts a profound ortho-effect.

  • Kinetic Inhibition: The bulky ester hinders the approach of electrophiles, significantly slowing down the initial attack compared to unsubstituted aniline.

  • Selectivity Advantage: Once the mono-alkylated product is formed, the steric crowding becomes severe. This creates a "steric gate" that effectively prevents the secondary amine from reacting further to form the tertiary amine (dialkylation), naturally enforcing mono-selectivity.

Ester Stability Warning
  • Risk: The tert-butyl ester is acid-labile.[2] Exposure to strong acids (TFA, HCl) or strong Lewis acids will result in cleavage to the carboxylic acid (isobutylene loss).

  • Control: The reaction must remain in a pH range of 4–6. Acetic acid (AcOH) is safe; strong mineral acids are prohibited.

Primary Protocol: Reductive Amination (Abdel-Magid Method)[3][4]

This method utilizes


, a mild hydride donor that does not reduce the ester and tolerates the acetic acid required to catalyze imine formation in hindered anilines.
Reagents & Materials
ReagentEquiv.Role
Substrate (Aniline)1.0Starting Material
Aldehyde (

)
1.2 – 1.5Electrophile (Excess needed for kinetics)

1.5 – 2.0Selective Reducing Agent
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (Promotes imine formation)
1,2-Dichloroethane (DCE) SolventPreferred (anhydrous); THF is a viable alternative
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve Tert-butyl 2-amino-4-tert-butylbenzoate  (1.0 eq) in anhydrous DCE (
    
    
    
    concentration).
  • Imine Activation: Add the Aldehyde (1.2 eq) followed by Acetic Acid (1.5 eq).

    • Note: For extremely hindered aldehydes, stir this mixture for 30–60 minutes before adding the reductant to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to

    
     (optional, but recommended to suppress side reactions). Add 
    
    
    
    (1.5 eq) in one portion.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Timeframe: Due to the ortho-sterics, this reaction may require 4–16 hours. Monitor via TLC or LC-MS.

    • Checkpoint: If conversion stalls, add an additional 0.5 eq of Aldehyde and reductant.

  • Quench: Quench carefully with saturated aqueous

    
     .
    
    • Critical: Do not use strong acid to quench. The evolution of

      
       will occur; vent appropriately.
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate and the steric gating that prevents over-alkylation.

ReductiveAmination Substrate Substrate: Tert-butyl 2-amino- 4-tert-butylbenzoate Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde + AcOH (Cat.) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Slow step due to sterics) Product Product: Mono-N-Alkyl Derivative Iminium->Product + NaBH(OAc)3 (Hydride Transfer) Dialkyl Dialkylated Side Product Product->Dialkyl Blocked by Ortho-Steric Bulk

Figure 1: Reaction mechanism showing the critical iminium formation and the steric suppression of dialkylation.[3]

Secondary Protocol: Direct Alkylation (Contingency)

Use this method only if the required aldehyde is unstable or unavailable, and you must use an alkyl halide.

  • Reagents: Alkyl Halide (1.1 eq), Base (

    
     or DIPEA), Solvent (DMF or 
    
    
    
    ).
  • Critical Adjustment: Do not use Sodium Hydride (

    
    ) or strong alkoxides, as they may cause transesterification or hydrolysis of the tert-butyl ester.
    
  • Procedure: Mix substrate and base in DMF. Add alkyl halide slowly at RT. Heat to

    
     only if necessary. The ortho-ester will significantly retard the reaction rate (
    
    
    
    attack), requiring longer reaction times than standard anilines.

Troubleshooting & Decision Logic

Use the following decision tree to guide experimental modifications.

Troubleshooting Start Reaction Status Check (LC-MS / TLC) NoRxn No Reaction / Starting Material Remains Start->NoRxn Stalled Stalled at ~50% Conversion Start->Stalled OverAlk Dialkylation Observed (Rare) Start->OverAlk Sol_Time Add 0.5 eq Aldehyde + Wait 1hr before Reductant NoRxn->Sol_Time Imine formation is slow Sol_Heat Increase Temp to 40°C (Check Ester Stability) Stalled->Sol_Heat Kinetic barrier too high Sol_Steric Switch to Direct Alkylation (Method B) OverAlk->Sol_Steric Reduce Reagent Equiv.

Figure 2: Troubleshooting logic flow for optimizing yield and selectivity.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl esters under acidic/basic conditions).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for steric effects in aromatic substitution and aniline reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 2-Amino-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-4-tert-butylbenzoic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this molecule. The inherent steric hindrance from the tert-butyl group and the electronic effects of the ortho-amino group make standard esterification protocols prone to low yields and side reactions.

This document provides in-depth troubleshooting advice, detailed protocols for alternative methods, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of 2-amino-4-tert-butylbenzoic acid particularly challenging?

The difficulty arises from a combination of two structural features:

  • Steric Hindrance: The bulky tert-butyl group at the para-position, while not directly adjacent to the carboxylic acid, can influence the molecule's overall conformation and sterically shield the reaction center from the incoming alcohol nucleophile, especially with larger alcohols.

  • The Amino Group: The primary amine at the ortho-position presents two major problems. Under acidic conditions (e.g., Fischer esterification), it is readily protonated to form an ammonium salt. This deactivates the carboxylic acid by withdrawing electron density, making it less electrophilic and less susceptible to nucleophilic attack.[1] Under neutral or basic conditions, the amino group itself is a potent nucleophile and can compete with the alcohol, leading to unwanted side reactions like amide formation.

Q2: What are the primary methods to consider for this esterification?

There are three main strategies, each with its own advantages and disadvantages:

  • Direct Acid-Catalyzed (Fischer) Esterification: The most straightforward method, but often gives low yields for this substrate without significant optimization. It involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst.[2][3]

  • Coupling Agent-Mediated (Steglich) Esterification: A much milder, room-temperature method that is highly effective for sterically hindered substrates.[4][5][6] It uses a carbodiimide like DCC or EDC to activate the carboxylic acid, with a catalyst like DMAP to facilitate the reaction.[7]

  • Amino Group Protection Strategy: This involves temporarily "masking" the amino group with a protecting group (e.g., Boc-anhydride) to prevent it from interfering with the reaction.[8][9] After protection, a standard esterification can be performed, followed by a final deprotection step to reveal the amine. This multi-step process can often result in a higher overall yield.

Q3: When is it necessary to use a protecting group for the amine?

Consider using a protecting group when:

  • You have consistently low yields with direct methods like Fischer esterification.

  • You are observing significant side products related to the amino group's reactivity.

  • You are using a valuable or complex alcohol where maximizing yield is critical.

  • The reaction conditions for esterification are incompatible with a free amino group (e.g., using highly reactive acylating agents).

While adding two steps to the synthesis (protection and deprotection), this strategy often simplifies the esterification and purification, leading to a more reliable and higher-yielding process.[10]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My Fischer esterification yield is very low or the reaction won't start.

A1: This is the most common issue and is typically due to catalyst deactivation and substrate electronics.

Under strongly acidic conditions, the lone pair of electrons on the amino group is protonated by the catalyst (e.g., H₂SO₄). This forms an ammonium salt (-NH₃⁺), which is a powerful electron-withdrawing group. This effect, known as the inductive effect, reduces the electron density on the carbonyl carbon of the carboxylic acid, making it significantly less electrophilic and thus less reactive towards the alcohol nucleophile.[1]

Solutions:

  • Increase Catalyst Loading: Since the substrate consumes the catalyst, you will need to use more than a catalytic amount. Stoichiometric amounts of acid may be required to ensure enough is available to catalyze the reaction after protonating the amine.[11]

  • Use a Large Excess of Alcohol: Fischer esterification is an equilibrium reaction.[12][13][14] Using the alcohol as the solvent (a large excess) helps drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[11][15]

  • Remove Water: Water is a product of the reaction. Removing it as it forms will also shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][16]

Workflow: Troubleshooting Low Yield in Fischer Esterification

start Low Yield in Fischer Esterification q1 Is unreacted starting material present? start->q1 sol1 Increase H₂SO₄ loading to stoichiometric amounts. q1->sol1 Yes q2 Are side products observed? q1->q2 No, or still low yield sol2 Use alcohol as solvent (20-50 equivalents). sol1->sol2 sol3 Use Dean-Stark trap with toluene to remove H₂O. sol2->sol3 end Improved Yield sol3->end sol4 Consider protecting the amino group (Boc). q2->sol4 Yes sol5 Switch to a milder method: Steglich or Mitsunobu. q2->sol5 No, but need better yield sol4->end sol5->end

Caption: A decision tree for troubleshooting low esterification yields.

Problem 2: My reaction is messy, and I suspect side reactions are occurring.

A2: With coupling agents like DCC/EDC, the primary side reaction is the formation of a stable N-acylurea byproduct.

In a Steglich esterification, the carbodiimide (DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate should ideally be attacked by the alcohol, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which does not react further.[7] The amino group on your substrate can also compete with the alcohol, potentially leading to amide formation.

Solutions:

  • Use a DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) is crucial for an efficient Steglich esterification.[5] It acts as a superior acyl transfer agent by reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This new intermediate reacts much faster with the alcohol and is incapable of rearranging to a stable byproduct, thus minimizing N-acylurea formation.[6][7]

  • Control Temperature: Although these reactions are typically run at room temperature, excessive heat can promote side reactions. Ensure the reaction is run between 0 °C and room temperature.[7]

  • Order of Addition: Add the carboxylic acid and alcohol to the solvent first, followed by DMAP, and finally add the DCC or EDC solution dropwise at 0 °C. This ensures the alcohol is present to trap the activated intermediate as it forms.

Problem 3: I have a good yield, but I can't purify my product. It's contaminated with a white precipitate.

A3: This is characteristic of a Steglich esterification. The white precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.

DCC is consumed in the reaction to form DCU, which is notoriously insoluble in most common organic solvents like dichloromethane and ethyl acetate.[5] While this insolubility aids in its removal, it can sometimes co-precipitate with the product.

Solutions:

  • Filtration: The vast majority of DCU can be removed by simple filtration. After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexane to further decrease the solubility of DCU, then filter through a pad of Celite.

  • Solvent Choice: If DCU remains, consider changing your workup or chromatography solvent system. For example, DCU has some solubility in dichloromethane but is very insoluble in ether.

  • Use a Water-Soluble Carbodiimide (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative to DCC.[4][5] Its corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup, eliminating the need for filtration.

Table 1: Comparison of Common Esterification Methods

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Strong acid (H₂SO₄), heat (reflux)DCC/EDC, DMAP, room tempPPh₃, DEAD/DIAD, 0 °C to RT
Advantages Inexpensive reagents, simple setupMild conditions, good for hindered substrates[4][17]Very mild, works with acidic nucleophiles[18]
Disadvantages Harsh conditions, equilibrium limitedDCU/EDU byproduct, potential N-acylurea side reaction[7]Expensive reagents, byproduct removal can be difficult[19]
Best For... Large-scale synthesis with simple alcohols where cost is a factor.Acid-sensitive or sterically hindered substrates.High-value synthesis where mildness is paramount.
Validated Experimental Protocols
Protocol 1: Steglich Esterification using EDC

This protocol is often the most successful for this specific substrate due to its mild conditions and effectiveness with hindered molecules.[4][5]

Workflow: Steglich Esterification

cluster_0 Reaction Setup (0 °C) cluster_1 Reaction & Workup a Dissolve Acid (1 eq) & Alcohol (1.2 eq) in dry DCM b Add DMAP (0.1 eq) a->b c Add EDC (1.2 eq) solution dropwise b->c d Stir at RT (4-12h, monitor by TLC) c->d e Wash with 1M HCl, sat. NaHCO₃, brine d->e f Dry (Na₂SO₄), filter, concentrate e->f g Purify via Column Chromatography f->g

Caption: Step-by-step workflow for the Steglich esterification protocol.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-4-tert-butylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve EDC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the EDC solution to the reaction mixture dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Amino Group Protection (Boc) followed by Fischer Esterification

This two-step approach isolates the esterification from the interfering amino group.[9]

Step A: Boc Protection of the Amino Group

  • Dissolve 2-amino-4-tert-butylbenzoic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

  • Acidify the aqueous solution to pH ~3 with cold 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid, which can often be used without further purification.

Step B: Fischer Esterification of N-Boc Protected Acid

  • Dissolve the N-Boc protected acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq).

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc protected ester can then be deprotected.

Step C: Deprotection

  • Dissolve the N-Boc protected ester in a suitable solvent like dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final ester product, typically as its HCl or TFA salt.

References
  • Fiveable. (2025, September 15). Steglich Esterification Definition. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ACS Publications. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • SpringerLink. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Royal Society of Chemistry. Supplementary Information for a related study. [Link]

  • National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Google Patents.
  • SciSpace. Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert-butylbenzoate. [Link]

  • Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • International Journal of Chemical Reactor Engineering. Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • IISTE. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Catalysts. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

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Preventing catalyst poisoning by amino groups in Tert-butyl 2-amino-4-tert-butylbenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant challenge in organic synthesis: catalyst poisoning by amino groups, with a specific focus on substrates like Tert-butyl 2-amino-4-tert-butylbenzoate.

The presence of a primary or secondary amino group on an aryl halide can significantly complicate palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst deactivation and consequently, low or no product yield. This guide provides a structured approach to diagnosing and overcoming these issues, ensuring the success of your coupling reactions.

Troubleshooting Guide: Low Yield or Failed Reactions

This section addresses specific problems encountered during the cross-coupling of amino-substituted aryl halides and provides actionable solutions.

Problem 1: The reaction shows very low conversion, or no product is formed.

  • Primary Suspect: Catalyst Poisoning. The most probable cause is the deactivation of the palladium catalyst by the amino group of your starting material. The nitrogen's lone pair can bind to the metal center, inhibiting its catalytic activity.[1][2]

  • Solution 1: Employ a Protecting Group. Masking the amino group's reactivity is often the most reliable strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

    • Rationale: The Boc group temporarily converts the nucleophilic amine into a non-coordinating carbamate, preventing it from interfering with the palladium catalyst.[3] It can be readily removed under acidic conditions after the coupling reaction is complete.

    • Experimental Protocol: Boc Protection of an Aniline Derivative

      • Dissolve the aniline (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq.) and a base, such as triethylamine (Et₃N, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

      • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

      • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Solution 2: Strategic Ligand Selection. The choice of ligand can significantly influence the catalyst's tolerance to poisoning functional groups.

    • Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, making it less susceptible to coordination by the amino group.[4] These ligands can also promote the desired catalytic cycle, outcompeting the deactivation pathway.

    • Recommended Ligands:

      • Buchwald-type biarylphosphine ligands: Such as RuPhos and XPhos, are known to be effective in coupling reactions involving anilines.

      • N-Heterocyclic Carbene (NHC) ligands: Such as IPr and SImes, offer another robust alternative.

  • Solution 3: Optimize Reaction Conditions.

    • Rationale: Fine-tuning parameters like temperature, solvent, and base can sometimes overcome partial catalyst deactivation.

    • Recommendations:

      • Temperature: While higher temperatures can sometimes promote catalyst turnover, they can also accelerate catalyst decomposition. A careful screening of the reaction temperature is advised.

      • Solvent: Aprotic polar solvents like DMF or dioxane are commonly used. However, in some cases, less coordinating solvents might be beneficial.

      • Base: The choice and strength of the base can be critical. A weaker base may be less likely to deprotonate the amine, reducing its coordinating ability. However, a sufficiently strong base is still required for the catalytic cycle to proceed.

Problem 2: The reaction starts but stalls before completion.

  • Primary Suspect: Gradual Catalyst Deactivation. The catalyst may initially be active but is slowly poisoned over time by the amino group.

  • Solution: Incremental Addition of Catalyst.

    • Rationale: Adding a fresh portion of the catalyst midway through the reaction can replenish the active catalytic species and drive the reaction to completion.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to catalyst poisoning by amino groups.

Q1: What is the underlying mechanism of catalyst poisoning by amino groups?

A1: The lone pair of electrons on the nitrogen atom of a primary or secondary amine can form a coordinate bond with the vacant d-orbitals of the palladium catalyst. This coordination is often strong and can be irreversible, effectively removing the catalyst from the active catalytic cycle. This process is a form of chemical deactivation.[2]

Mechanism of Catalyst Poisoning by an Amino Group

G cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Amine R-NH2 (Amino Substrate) Pd0->Amine Coordination PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-M PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Deactivated [Pd(0)L_n(R-NH2)] (Deactivated Catalyst) Amine->Deactivated

Caption: The amino group can reversibly coordinate to the active Pd(0) catalyst, leading to an inactive species and halting the desired cross-coupling cycle.

Q2: Are all amino groups equally problematic?

A2: No. The extent of catalyst poisoning depends on several factors:

  • Primary vs. Secondary vs. Tertiary Amines: Primary amines are generally more potent poisons than secondary amines due to less steric hindrance. Tertiary amines are typically non-coordinating.

  • Electronic Effects: Electron-donating groups on the aromatic ring can increase the basicity and coordinating ability of the amino group, exacerbating poisoning. Conversely, electron-withdrawing groups can decrease its nucleophilicity and reduce its tendency to poison the catalyst.[5]

Q3: When should I consider using a protecting group?

A3: A protecting group strategy is highly recommended under the following circumstances:

  • When using substrates with primary or electron-rich secondary anilines.

  • If initial attempts at direct coupling with specialized ligands result in low yields.

  • When a clean and high-yielding reaction is critical, such as in the later stages of a multi-step synthesis.

Q4: What are the most common protecting groups for amines in cross-coupling reactions?

A4: The choice of protecting group is crucial and depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)[6]Stable to a wide range of conditions; easy to introduce and remove.
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)[3]Orthogonal to acid- and base-labile groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., piperidine in DMF)[3]Useful when acid-sensitive groups are present.

Q5: Are there any "protecting-group-free" strategies for coupling amino-substituted aryl halides?

A5: Yes, significant progress has been made in developing catalyst systems that can tolerate free amino groups. These typically involve:

  • Highly active palladium precatalysts combined with sterically hindered and electron-rich ligands (e.g., Buchwald or NHC ligands).[7]

  • Careful optimization of reaction parameters , including the choice of base, solvent, and temperature, to favor the catalytic cycle over catalyst deactivation.

While these methods can be effective, they often require more extensive optimization for each specific substrate.

Experimental Workflow: Protection-Coupling-Deprotection Strategy

The following workflow illustrates a robust approach for the successful coupling of an amino-substituted aryl halide.

G start Start: Tert-butyl 2-amino-4-tert-butylbenzoate step1 Step 1: Boc Protection (Boc2O, Et3N, THF) start->step1 product1 Protected Intermediate step1->product1 step2 Step 2: Suzuki Coupling (Ar'B(OH)2, Pd(OAc)2, SPhos, K3PO4, Dioxane/H2O) product1->step2 product2 Coupled Product step2->product2 step3 Step 3: Boc Deprotection (TFA or HCl in Dioxane) product2->step3 final_product Final Product step3->final_product

Caption: A typical three-step sequence for the cross-coupling of an aniline derivative.

References

  • Amino-Modified Silica as Effective Support of the Palladium Catalyst for 4-Nitroaniline Hydrogenation. MDPI. Available from: [Link]

  • Amino‐Supported Palladium Catalyst for Chemo‐ and Stereoselective Domino Reactions. PMC. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available from: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available from: [Link]

  • Optimization of reaction conditions [a]. ResearchGate. Available from: [Link]

  • Catalyst poisoning. Wikipedia. Available from: [Link]

  • Palladium nanoparticles stabilized on the amino acids-functionalized Fe3O4 as the magnetically recoverable nanocatalysts for Heck and Suzuki reactions. ResearchGate. Available from: [Link]

  • Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science (RSC Publishing). Available from: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available from: [Link]

  • Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. PMC. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Suzuki vs. Hartwig-Buchwald. Reddit. Available from: [Link]

  • Amino-Supported Palladium Catalyst for Chemo- and Stereoselective Domino Reactions. Angewandte Chemie International Edition. Available from: [Link]

  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed. Available from: [Link]

  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. PMC. Available from: [Link]

  • Do Polymer Ligands Block the Catalysis of Metal Nanoparticles? Unexpected Importance of the Binding Motifs Improving Catalytic A. The Royal Society of Chemistry. Available from: [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate. Available from: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC. Available from: [Link]

  • Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available from: [Link]

  • The use of the sterically demanding IPr* and related ligands in catalysis. Semantic Scholar. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available from: [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. MDPI. Available from: [Link]

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Technical Support Center: Solubilizing Tert-butyl 2-amino-4-tert-butylbenzoate for NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOLV-TBU2 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are attempting to analyze Tert-butyl 2-amino-4-tert-butylbenzoate (Formula: C₁₅H₂₃NO₂; MW: ~249.35 g/mol ) in DMSO-d6 .[1][2][3]

This molecule presents a specific "solubility vs. stability" paradox. While the core is aromatic, the two bulky tert-butyl groups render it highly lipophilic, creating kinetic barriers to dissolution in polar aprotic solvents like DMSO. Furthermore, the ortho-amino group is susceptible to proton exchange with residual water in hygroscopic DMSO, potentially obliterating critical spectral data.

This guide provides a validated protocol to solubilize this compound while preserving the integrity of labile protons for high-resolution NMR data.

Module 1: Optimized Solubilization Protocol

Objective: Achieve a homogeneous 10–20 mM solution without inducing thermal degradation or hydrolysis of the tert-butyl ester.

The "Lipophilic Barrier" Mechanism

Unlike simple benzoic acid derivatives, your compound possesses a "greasy" exterior due to the 18 methyl protons on the periphery (two t-butyl groups). DMSO is highly polar; the solvent molecules must overcome the lattice energy of the crystal and the hydrophobic effect of these alkyl groups.

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the sample into a clean 1.5 mL microcentrifuge tube (Eppendorf).

    • Why: Do not weigh directly into the NMR tube. The narrow neck prevents effective mixing of viscous DMSO and lipophilic solids.

  • Solvent Addition: Add 0.6 mL (600 µL) of high-quality DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content.[4] DMSO is hygroscopic and will absorb atmospheric moisture immediately.

  • Mechanical Dispersion (The "Shear" Step):

    • Vortex vigorously for 30 seconds.

    • Observation: The solution may appear cloudy or show "oil droplets" due to the lipophilic t-butyl groups resisting the polar solvent.

  • Acoustic Activation:

    • Sonicate the microcentrifuge tube for 2–5 minutes at ambient temperature.

    • Mechanism:[5] Cavitation breaks up hydrophobic aggregates that vortexing cannot resolve.

  • Visual Check: Hold the tube against a light source. The solution must be optically clear.

    • If cloudy: Warm gently to 35–40°C (warm tap water bath) for 2 minutes, then vortex again. Do not exceed 50°C to avoid risking ester hydrolysis.

  • Transfer: Pipette the solution into the NMR tube.

Module 2: Troubleshooting & Logic Flow

Visualizing the Decision Process

Use the following logic tree to resolve common issues during preparation and acquisition.

NMR_Workflow Start Start: Solid Sample (5-10 mg) AddSolvent Add 0.6 mL DMSO-d6 (Fresh Ampoule) Start->AddSolvent Mix Vortex (30s) + Sonicate (2 min) AddSolvent->Mix Check Visual Inspection: Is it Clear? Mix->Check Clear Transfer to NMR Tube Check->Clear Yes Cloudy Cloudy/Suspension? Check->Cloudy No Acquire Acquire 1H Spectrum Clear->Acquire Heat Gentle Heat (40°C) + Vortex Cloudy->Heat Heat->Check Analyze Analyze NH2 Peak Acquire->Analyze Good Sharp Peaks: Success Analyze->Good Sharp Broad Broad/Missing NH2? Analyze->Broad Broad Dry Add Activated 3Å Sieves or Run at 300K+ Broad->Dry Dry->Acquire Re-run

Figure 1: Decision matrix for solubilization and spectral optimization.

Module 3: Spectral Expectations & Artifact Management

The "Missing" Amine Proton (NH₂)

Symptom: The amino protons are invisible or appear as a very broad hump. Root Cause: Chemical exchange. The NH₂ protons exchange with residual water (HDO) in the DMSO. The Fix:

  • Intramolecular H-Bonding: In your specific molecule, the NH₂ is ortho to the ester carbonyl. This typically forms a stable 6-membered hydrogen-bonded ring. This should lock the protons and make them sharp, shifting them downfield (typically >6.0 ppm).

  • If still broad: The DMSO is "wet." Add 3–4 beads of activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes.

    • Warning: Do not use basic alumina or silica, which might catalyze ester hydrolysis.

Distinguishing the tert-Butyl Groups

You have two t-butyl signals that may overlap.

MoietyChemical EnvironmentPredicted Shift (δ ppm)MultiplicityIntegral
Ring t-Bu Attached to aromatic C4~1.25 – 1.35Singlet9H
Ester t-Bu Attached to Oxygen~1.55 – 1.65Singlet9H
Aromatic H3, H5, H66.5 – 8.0Multiplets3H
Amine (NH₂) Ortho to Ester6.0 – 7.5*Broad Singlet2H
  • Note on NH₂: The shift is highly concentration and temperature-dependent.[2]

  • Differentiation: The Ester t-Bu is deshielded by the oxygen and will appear downfield (higher ppm) relative to the aromatic ring t-Bu.

Impurity Signals (The "Ghost" Peaks)

Watch for these common artifacts in DMSO-d6 specific to your synthesis:

  • Residual DMSO: Quintet at 2.50 ppm .

  • Water (HDO): Variable singlet, typically 3.33 ppm .

  • tert-Butyl Alcohol: If your ester hydrolyzes, you will see a sharp singlet at ~1.11 ppm and an OH singlet at ~4.19 ppm (in DMSO).

  • Grease: If you used ground glass joints, look for multiplets at 0.85 and 1.26 ppm .

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use CDCl₃ instead of DMSO-d6? A: Yes, and for this specific lipophilic molecule, CDCl₃ is likely a better solvent for solubility. However, DMSO-d6 is preferred if you need to observe the NH₂ protons clearly. In CDCl₃, the NH₂ protons often broaden significantly due to quadrupole broadening from the Nitrogen or rapid exchange. DMSO "freezes" this exchange better via hydrogen bonding.

Q2: My sample turned yellow after dissolving in DMSO. Is it decomposing? A: Not necessarily. Anilines (amino-benzoates) can oxidize slowly in air, forming colored impurities (quinone-imines). However, DMSO itself can act as a mild oxidant over long periods. If the NMR spectrum is clean, the color is likely a trace impurity (<1%) and can be ignored.

Q3: I see a small peak at 1.11 ppm. Is that my product? A: No. That is likely tert-butanol . This indicates your ester is hydrolyzing or you have residual solvent from the synthesis. Compare the integration of this peak to your aromatic signals. If it is <5%, it is a trace impurity.

References

  • Fulmer, G. R., et al. (2010).[5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Hansen, P. E. (1988). "Intramolecular Hydrogen Bonding in N-Substituted 2-Nitroanilines and 2-Amino-Benzoates." Magnetic Resonance in Chemistry. (General reference for NH shifting in ortho-substituted benzenes).
  • Sigma-Aldrich Technical Bulletin. "Handling of Deuterated Solvents."

Sources

Removing unreacted Tert-butyl 2-amino-4-tert-butylbenzoate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted tert-butyl 2-amino-4-tert-butylbenzoate from crude reaction mixtures. Case ID: PUR-TBAB-001 Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary: The "Lipophilic Trap"

Removing tert-butyl 2-amino-4-tert-butylbenzoate (1) is a deceptively difficult purification challenge. Two competing chemical properties create a "trap" for standard workup procedures:

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Standard acidic washes (pH < 1) used to remove anilines can hydrolyze your starting material into the carboxylic acid and isobutylene gas.

  • Low Basicity & High Lipophilicity: The amino group is weakly basic (Predicted pKa

    
     2.2) due to the electron-withdrawing ortho-ester and intramolecular hydrogen bonding. Consequently, it requires strong acid to fully protonate and extract into water—precisely the conditions that destroy the ester. Furthermore, the two tert-butyl groups make the molecule extremely lipophilic (LogP 
    
    
    
    4.8), causing it to "grease" through standard silica columns or co-elute with products.

This guide prioritizes Chemical Scavenging and Specialized Chromatography over traditional extraction to ensure product integrity.

Module 1: Chemical Scavenging (The Gold Standard)

Recommendation: High. Best For: Small to mid-scale reactions (<10g) where purity is critical.

The most robust method to remove unreacted primary amines without aqueous workup is using polymer-supported electrophiles. These resins covalently bind the impurity, allowing you to filter it away.

The Protocol: Resin-Based Capture[2]

Reagents:

  • Scavenger Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Solvent: DCM, THF, or DMF (Resins swell best in these).

Step-by-Step Workflow:

  • Calculate Stoichiometry: Determine the excess moles of unreacted aniline (1) in your crude mixture (via LC-MS or NMR).

  • Add Resin: Add 3.0 equivalents of PS-NCO resin relative to the unreacted aniline.

    • Why 3 eq? The kinetics of solid-phase reactions are slower; excess drives the capture to completion.

  • Incubate: Agitate gently (orbital shaker) at room temperature for 4–12 hours .

    • Tip: Do not use magnetic stir bars; they grind the resin, creating fine particulates that clog filters.

  • Monitoring: Check the supernatant by TLC. The spot for (1) should disappear.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with DCM (2x) to recover any non-specifically adsorbed product.

  • Concentrate: Evaporate the filtrate. The aniline is now covalently bound to the waste resin.

Mechanism of Action

ScavengingMechanism Impurity Unreacted Aniline (Solution Phase) Complex Urea Linkage (Resin Bound) Impurity->Complex Nucleophilic Attack Product Desired Product (Remains in Solution) Impurity->Product Separation via Filtration Resin PS-Isocyanate Resin (Solid Phase) Resin->Complex Covalent Bond Formation

Figure 1: The unreacted aniline attacks the resin-bound isocyanate, forming an insoluble urea. The desired product remains in solution.

Module 2: Chromatographic Separation

Recommendation: Medium. Best For: Large scale (>10g) or when scavengers are too expensive.

Due to the lipophilicity of (1) , it often co-elutes with non-polar products. You must alter the stationary phase interaction.

Method A: The "Deactivation" Strategy (Pre-Column)

If you cannot afford scavenger resins, convert the impurity into a significantly more polar or less polar species before the column.

  • Acetylation: Add 2 eq. of Acetic Anhydride and Pyridine to the crude.

    • Result: Converts the aniline to an acetanilide.

    • Benefit: The acetanilide has a drastically different

      
       (usually lower) than the free amine, breaking the co-elution.
      
  • Run Column: Elute with Hexanes:EtOAc.

Method B: Buffered Silica Flash

Standard silica is slightly acidic. For sensitive separations, "neutralizing" the silica prevents tailing of the amine.

  • Mobile Phase: Hexanes / Ethyl Acetate + 1% Triethylamine (TEA) .

  • Effect: TEA blocks the silanol sites. The aniline (1) will elute as a sharp band rather than streaking, improving resolution from your product.

Module 3: Acid-Base Extraction (The "Danger Zone")

Recommendation: Low (Use only if strictly necessary). Risk: High probability of ester hydrolysis.

If you must use extraction, you cannot use standard 1N HCl. You must work within the "Stability Window" (pH 3–5).

The "Cold Citric" Protocol
ParameterSpecificationReason
Acid Source 0.5 M Citric AcidMild

(~3.1) avoids rapid ester cleavage.[1]
Temperature 0°C (Ice Bath)Kinetic control; slows hydrolysis rate.
Contact Time < 5 MinutesMinimize exposure duration.
Solvent Diethyl EtherBetter phase separation than DCM for emulsions.

Protocol:

  • Dissolve crude in Diethyl Ether (Et2O).

  • Cool to 0°C.

  • Wash rapidly (shake 30s) with ice-cold 0.5 M Citric Acid.

  • Immediately separate layers and wash organic phase with saturated NaHCO3 (to quench trace acid).

  • Dry over Na2SO4.[2]

Note: Due to the low basicity of the aniline, this method may only remove ~50-70% of the impurity per wash. Multiple washes increase the risk of ester loss.

Troubleshooting & FAQ

Q: I tried washing with 1N HCl and my product mass dropped by 30%. What happened? A: You likely hydrolyzed the tert-butyl ester. The byproduct is the free amino-benzoic acid, which is amphoteric and likely washed into the aqueous layer or precipitated out. Switch to Module 1 (Scavenging) .

Q: The impurity spot is just above my product on TLC. How do I separate them? A: This is common. The lipophilic tert-butyl groups dominate the interaction.

  • Fix: Use Toluene:Acetone gradients instead of Hexane:EtOAc. The pi-pi interactions of Toluene with the aromatic ring of the benzoate can sometimes alter the selectivity enough to separate it from aliphatic products.

Q: Can I use a diazonium salt cleanup? A: Technically yes, but it is not recommended. Treating the mixture with NaNO2/HCl to diazotize the amine creates a reactive diazonium species that can decompose violently or couple with your product (if it has electron-rich aromatics), creating a worse impurity profile.

Decision Matrix

DecisionTree Start Start: Crude Mixture contains tert-butyl 2-amino-4-tert-butylbenzoate Scale What is the Reaction Scale? Start->Scale Small < 5 grams Scale->Small Small Large > 5 grams Scale->Large Large Scavenger Use PS-Isocyanate Resin (Module 1) Small->Scavenger Chromatography Is the Rf difference > 0.15? Large->Chromatography YesChrom Standard Flash Column (Buffered with 1% TEA) Chromatography->YesChrom Yes NoChrom Derivatization Required Chromatography->NoChrom No Deriv Acetylate Crude (Ac2O/Py) then Column NoChrom->Deriv

Figure 2: Decision tree for selecting the optimal purification strategy based on scale and separation difficulty.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of tert-butyl esters).

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Protocols for acid sensitivity).

  • Bhattacharyya, S. (2004).[4] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[4] Current Opinion in Drug Discovery & Development. (Review of scavenger resin efficiency).

  • Sigma-Aldrich. (2025).[5] Product Specification: tert-butyl 2-amino-4-tert-butylbenzoate. (Physical properties and safety data).

Sources

Validation & Comparative

1H NMR chemical shift assignment for Tert-butyl 2-amino-4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary & Application Context

Tert-butyl 2-amino-4-tert-butylbenzoate represents a specialized scaffold in medicinal chemistry, often utilized as a bulky, lipophilic intermediate for synthesizing peptidomimetics or kinase inhibitors. Its structural uniqueness lies in the dual tert-butyl motifs—one serving as a labile ester protecting group and the other as a fixed hydrophobic pharmacophore.

This guide provides a definitive assignment of the 1H NMR spectrum for this molecule. Unlike standard spectral lists, we validate these assignments by comparing them against two critical synthesis analogs: Methyl 4-tert-butylbenzoate (the non-amino, methyl ester analog) and Tert-butyl 2-nitro-4-tert-butylbenzoate (the oxidative precursor).

Key Differentiators in Analysis:

  • Steric Crowding: Distinguishing the ester

    
    -Bu group from the aromatic
    
    
    
    -Bu group based on electronic deshielding.
  • Electronic Push-Pull: Quantifying the shielding effect of the 2-amino group on the aromatic ring protons relative to the electron-withdrawing ester.

Structural Logic & Assignment Strategy

To ensure accurate assignment without relying solely on black-box prediction software, we apply the Curphy-Morrison additivity principle combined with experimental data from validated analogs.

The Electronic Environment[1]
  • The Aromatic Ring: We have a 1,2,4-substitution pattern.

    • Position 1 (Ester): Electron Withdrawing Group (EWG). Deshields ortho protons (H-6).

    • Position 2 (Amine): Strong Electron Donating Group (EDG) via resonance. Strongly shields ortho (H-3) and para (H-5) positions.

    • Position 4 (

      
      -Butyl):  Weak EDG (Inductive). Mild shielding of ortho protons.
      
  • The Aliphatic Region:

    • Ester

      
      -Bu:  Proximity to electronegative Oxygen (
      
      
      
      ) results in a downfield shift relative to the aromatic
      
      
      -Bu.
    • Aromatic

      
      -Bu:  Attached to 
      
      
      
      carbon, but lacks the direct heteroatom deshielding.
Assignment Workflow (DOT Visualization)

The following decision tree illustrates the logic used to distinguish overlapping signals in the aliphatic and aromatic regions.

NMR_Assignment_Logic Start Unassigned Spectrum (CDCl3) Region_Split Region Analysis Start->Region_Split Arom Aromatic Region (6.0 - 8.0 ppm) Region_Split->Arom Aliph Aliphatic Region (1.0 - 1.7 ppm) Region_Split->Aliph H6_Logic H-6: Ortho to Ester (Most Deshielded) Exp: ~7.7-7.8 ppm Arom->H6_Logic Downfield d H3_Logic H-3: Ortho to NH2 (Most Shielded) Exp: ~6.6-6.7 ppm Arom->H3_Logic Upfield d H5_Logic H-5: Para to NH2 (Shielded + Coupling) Exp: ~6.7-6.8 ppm Arom->H5_Logic Upfield dd Ester_tBu Ester t-Butyl (Deshielded by Oxygen) Exp: ~1.58 ppm Aliph->Ester_tBu Singlet (9H) Lower Field Ar_tBu Aromatic t-Butyl (Benzylic Position) Exp: ~1.28 ppm Aliph->Ar_tBu Singlet (9H) Higher Field

Figure 1: Logical workflow for distinguishing chemically distinct protons in the target molecule.

Comparative Data Analysis

This section compares the target molecule against established benchmarks to validate the chemical shifts.

Table 1: Comparative Chemical Shift Analysis (CDCl3, 400 MHz)

Note: "Target" values are high-confidence assignments based on composite analog data.

Proton AssignmentTarget Molecule (Tert-butyl 2-amino-4-t-butylbenzoate)Analog A (Methyl 4-tert-butylbenzoate) [1]Analog B (2-Amino-4-tert-butylphenol) [2]Mechanistic Insight
H-6 (Ar-H) 7.75 ppm (d) 7.99 ppm (d)~6.6 ppmThe

group (Target) shields H-6 relative to Analog A, but the Ester keeps it downfield of Analog B.
H-3 (Ar-H) 6.65 ppm (d) 7.47 ppm (d)6.70 ppmH-3 is ortho to the

group, causing a massive upfield shift (~0.8 ppm) compared to Analog A.
H-5 (Ar-H) 6.72 ppm (dd) 7.47 ppm (d)6.75 ppmH-5 is para to the

group, receiving significant electron density, similar to the phenol analog.
Ester

-Bu
1.58 ppm (s) 3.90 ppm (s,

)
N/AThe

-butyl ester appears significantly upfield of a methyl ester (

) but downfield of alkyl groups.
Ar-

-Bu
1.28 ppm (s) 1.35 ppm (s)1.25 ppmConsistent across all analogs; highly stable diagnostic peak.

5.70 ppm (br s) N/A~4.5-5.0 ppmBroad signal; chemical shift varies with concentration and solvent moisture.
Key Spectral Features for Validation:
  • The "Crossover" Effect: In the non-amino analog (Analog A), the aromatic protons are clustered downfield (7.4 - 8.0 ppm). In the Target, the Amino group pushes H-3 and H-5 upfield into the 6.6 - 6.8 ppm range, creating a distinct gap between H-6 and the other aromatic protons.

  • Ester Identification: If you observe a singlet at ~3.9 ppm, you have failed to form the tert-butyl ester (likely hydrolyzed to acid or transesterified to methyl ester). The target requires a singlet at ~1.58 ppm.

Detailed Experimental Protocol

To reproduce these results, strict adherence to sample preparation is required to prevent concentration-dependent shifting of the amine peak.

Reagents:

  • Solvent: Chloroform-d (

    
    ), 99.8% D, containing 0.03% v/v TMS.
    
  • Analyte: >95% purity (by HPLC).

Step-by-Step Methodology:

  • Massing: Weigh 10-15 mg of the target compound into a clean vial. Note: Overloading (>20mg) can cause line broadening in the aromatic region due to viscosity/stacking interactions.

  • Solvation: Add 0.6 mL of

    
    . Cap and vortex for 15 seconds. Ensure the solution is perfectly clear; any turbidity suggests salt formation (e.g., hydrochloride salt from synthesis).
    
  • Filtration (Optional but Recommended): If the precursor involved Pd/C hydrogenation, filter the solution through a cotton plug in a glass pipette to remove paramagnetic metal particulates that broaden peaks.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

    • Scans (ns): 16 scans are sufficient for 1H.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the bulky tert-butyl signals, which have longer T1 relaxation times.

Troubleshooting & Self-Validation

If your spectrum does not match the Table 1 values, use this diagnostic matrix:

ObservationRoot CauseCorrective Action
Missing

peak (~5.7 ppm)
Deuterium exchange with solvent.Use fresh, dry

or switch to

(Amino peak will shift to ~6-7 ppm and sharpen).
H-6 is a doublet at 8.1 ppm Oxidation of Amine to Nitro.Check if the sample is actually the nitro-precursor. The

group deshields H-6 significantly.
Two singlets in 1.3-1.6 ppm range are merged Low resolution or concentration effects.Reprocess with Gaussian window function (LB = -0.3, GB = 0.1) or dilute the sample.
Extra singlet at 1.5 ppm Residual

-Butanol or Boc-anhydride.
Check integration. The Ester

-Bu must integrate to exactly 9H relative to H-6 (1H).
References
  • National Institute of Standards and Technology (NIST). Methyl 4-tert-butylbenzoate 1H NMR Spectra. NIST Mass Spectrometry Data Center.[2]

  • AIST Spectral Database (SDBS). SDBS No. 6925 (Tert-butyl benzoate derivatives). National Institute of Advanced Industrial Science and Technology, Japan.[3][4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for Curphy-Morrison substituent additivity constants).

Sources

Characteristic IR absorption bands for amino and ester groups in tert-butyl benzoates

[1][2]

Comparative Spectral Analysis

This section breaks down the specific bands required to distinguish tert-butyl 4-aminobenzoate (Target) from Methyl 4-aminobenzoate (Alternative).

A. The Amino Region (3500–3300 cm⁻¹)

Both compounds possess a primary aromatic amine.

  • Observation: You will see two distinct bands resulting from symmetric and asymmetric N-H stretching.[1][2]

  • Frequency: ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric).[1][2]

  • Differentiation Value: Low. Both compounds exhibit identical profiles here.

B. The Carbonyl Region (1700–1650 cm⁻¹)[2][4]
  • Methyl Ester: Typically ~1680–1690 cm⁻¹.[1]

  • tert-Butyl Ester: Typically ~1680–1690 cm⁻¹.[1][2]

  • Differentiation Value: Low. The resonance effect dominates any inductive difference between the alkyl groups.

C. The Alkyl/Fingerprint Region (The Differentiator)

This is where the identification is confirmed.

  • Methyl Ester: Shows a weak, singlet C-H deformation around 1440 cm⁻¹.[1]

  • tert-Butyl Ester: Exhibits the Gem-Dimethyl Effect .[1][2][3] The two methyl groups attached to the quaternary carbon vibrate in and out of phase, creating a characteristic doublet (or split peak).[3]

    • Band 1: ~1390–1395 cm⁻¹[1][2]

    • Band 2: ~1365–1370 cm⁻¹[1][2][3]

    • Intensity: Medium to Strong.[1]

    • Reliability: High.[1] This doublet is absent in the methyl ester.

Data Summary Table

Functional GroupVibration ModeMethyl 4-aminobenzoate (Alternative)tert-Butyl 4-aminobenzoate (Target)Notes
Amino (-NH₂) N-H Stretch (Asym/Sym)3450 / 3350 cm⁻¹3450 / 3350 cm⁻¹Primary amine doublet.[1][2][3][4]
Ester (C=O) C=O Stretch1680–1690 cm⁻¹1680–1690 cm⁻¹Lowered by conjugation (vs. 1720 normal ester).
Aromatic Ring C=C Ring Stretch1600, 1510 cm⁻¹1600, 1510 cm⁻¹Standard aromatic skeleton.[3]
Alkyl (C-H) C-H Stretch~2950 cm⁻¹ (Singlet focus)2970–2850 cm⁻¹ (Multiplet)t-Butyl C-H is stronger/more complex.[1][2]
Gem-Dimethyl C-H Bend (Skeletal) Absent 1395 & 1368 cm⁻¹ (Doublet) PRIMARY IDENTIFIER
Ester (C-O) C-O-C Stretch~1280 cm⁻¹~1290 & 1160 cm⁻¹t-Butyl often shows complex splitting here.[1][2][3]

Experimental Protocol: Synthesis & Verification

Objective: Synthesize tert-butyl 4-aminobenzoate and validate its identity against the methyl ester alternative.

Safety Note: Thionyl chloride is corrosive and toxic.[1][2] Perform all acid chloride generation in a fume hood. tert-Butyl esters are acid-labile; avoid acidic workups.[1][2][3]

Step 1: Synthesis (Acid Chloride Method)
  • Activation: Reflux 4-aminobenzoic acid (5.0 g) in thionyl chloride (50 mL) for 2 hours until clear.

  • Evaporation: Remove excess SOCl₂ under vacuum. Azeotrope with dichloromethane (DCM) to ensure dryness.

  • Esterification: Dissolve the resulting acid chloride in DCM. Add a solution of tert-butanol (1.5 eq) and Pyridine (or Et₃N) dropwise at 0°C.

  • Workup: Wash with NaHCO₃ (saturated) to remove acid byproducts.[1] Crucial: Do not use strong acid washes, as this may hydrolyze the t-butyl ester.[1][2][3]

Step 2: FTIR Acquisition (ATR Method)
  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is clean using isopropanol. Background scan (air) is acquired.

  • Sample Loading: Place ~5 mg of the solid white precipitate onto the crystal.

  • Compression: Apply pressure using the anvil.[1] Note: Excessive pressure can shift bands slightly in crystalline solids; apply consistent "slip-clutch" pressure.[1][2][3]

  • Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.[3]

Diagram 2: Experimental Workflow

WorkflowFigure 2: Synthesis and QC workflow for tert-butyl aminobenzoates.cluster_0Synthesis Phasecluster_1Validation Phase (FTIR)Start4-Aminobenzoic AcidActivationActivation(SOCl₂ -> Acid Chloride)Start->ActivationCouplingCoupling(t-Butanol + Base)Activation->CouplingIsolateIsolate Solid(Wash w/ NaHCO₃)Coupling->IsolateATRATR-FTIR AnalysisIsolate->ATRDecisionCheck 1360-1400 cm⁻¹(Gem-Dimethyl Doublet?)ATR->DecisionResultYesConfirmed:tert-Butyl EsterDecision->ResultYesDoublet PresentResultNoImpurity/Hydrolysis:Check ReagentsDecision->ResultNoSinglet/Absent

References

  • PrepChem. "Synthesis of t-butyl 4-aminobenzoate." PrepChem.com.[1] Accessed Feb 21, 2026. [Link]

  • National Institute of Standards and Technology (NIST). "Methyl 4-(methylamino)benzoate IR Spectrum."[1][2] NIST Chemistry WebBook, SRD 69. Accessed Feb 21, 2026. [Link][2][3]

  • PubChem. "Methyl 4-aminobenzoate (Compound)."[1][2][5] National Library of Medicine.[1] Accessed Feb 21, 2026. [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts. Accessed Feb 21, 2026. [Link]

  • Stack Exchange (Chemistry). "Why is the ester carbonyl peak in benzocaine IR spectrum so low?" Accessed Feb 21, 2026. [Link]

Technical Guide: Mass Spectrometry Fragmentation of Tert-butyl 2-amino-4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Tert-butyl 2-amino-4-tert-butylbenzoate (MW 249.35 Da) is a critical intermediate in the synthesis of pharmaceuticals, particularly cystic fibrosis transmembrane conductance regulator (CFTR) modulators and kinase inhibitors. Its structural duality—containing both a labile tert-butyl ester and a robust tert-butyl ring substituent—presents specific challenges in mass spectrometry (MS).

This guide delineates the fragmentation behavior of this molecule, specifically distinguishing it from its hydrolysis product (the free acid) and its methyl-ester analogs. The primary utility of this data is to assist analytical chemists in validating synthetic pathways and identifying degradation impurities during drug development.

Mechanistic Fragmentation Analysis

In Electrospray Ionization (ESI) positive mode, the molecule forms a protonated precursor [M+H]⁺ at m/z 250 . The fragmentation pattern is dominated by the stability of the tert-butyl cation and the "Ortho Effect" typical of anthranilic acid derivatives.

The Primary Transition: Ester Cleavage

The most diagnostic feature of tert-butyl esters is the neutral loss of isobutene (56 Da). Unlike methyl esters, which typically lose methoxy radicals or methanol, the tert-butyl group undergoes a McLafferty-like rearrangement or a charge-remote fragmentation.

  • Precursor: m/z 250 (Protonated Ester)

  • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the tert-butyl group, leading to the expulsion of isobutene (

    
    ).
    
  • Product: m/z 194 (Protonated 2-amino-4-tert-butylbenzoic acid).

  • Significance: This transition (250

    
     194) is the primary Quantifier ion for Multiple Reaction Monitoring (MRM).
    
Secondary Fragmentation: The Ortho Effect

Once the free acid (m/z 194) is generated, the proximity of the amino group (position 2) to the carboxylic acid facilitates a specific interaction known as the Ortho Effect .

  • Precursor: m/z 194 (Acid form)

  • Mechanism: Intramolecular condensation between the amine and the carboxylic acid leads to the loss of water (

    
    , 18 Da).
    
  • Product: m/z 176 (Likely an acylium ion or cyclic benzoxazinone species).

  • Significance: This transition (194

    
     176) distinguishes ortho-amino isomers from meta- or para- isomers, which cannot form this cyclic transition state.
    
Tertiary Fragmentation: Skeletal Degradation

High collision energies (CE > 35 eV) will fragment the aromatic core.

  • Loss of CO: m/z 176

    
    m/z 148.
    
  • Ring Substituent: The tert-butyl group on the ring (position 4) is relatively stable but can lose a methyl radical (15 Da) under high energy, though this is less common in ESI than Electron Impact (EI).

Visualization of Fragmentation Pathway[1][2][3]

The following diagram illustrates the stepwise degradation in ESI(+) MS/MS.

FragmentationPathway Parent [M+H]+ Precursor m/z 250 (Tert-butyl ester) Intermediate Fragment 1 m/z 194 (Free Acid) Parent->Intermediate Ester Cleavage (McLafferty-like) Isobutene Neutral Loss: Isobutene (56 Da) Parent->Isobutene OrthoProduct Fragment 2 m/z 176 (Dehydrated Ion) Intermediate->OrthoProduct Ortho Effect (Cyclization) Water Neutral Loss: Water (18 Da) Intermediate->Water FinalFrag Fragment 3 m/z 148 (Ring Core) OrthoProduct->FinalFrag -CO (28 Da)

Figure 1: Proposed ESI(+) fragmentation pathway showing the characteristic loss of isobutene followed by the ortho-effect driven dehydration.

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, this molecule must often be distinguished from its methyl ester analog (a common alternative starting material) and its degradation product (the acid).

FeatureTert-butyl 2-amino-4-tert-butylbenzoate (Target)Methyl 2-amino-4-tert-butylbenzoate (Alternative)2-amino-4-tert-butylbenzoic acid (Impurity)
Precursor (

)
250 208 194
Primary Neutral Loss Isobutene (56 Da) Methanol (32 Da) or Methoxy (31 Da)Water (18 Da)
Dominant Fragment m/z 194 (Acid)m/z 176 (Acyl ion)m/z 176 (Acyl ion)
Ortho Effect Secondary (occurs after ester loss)Primary (competes with ester loss)Primary mechanism
Retention Time (RP-LC) High (Hydrophobic)MediumLow (Polar)
Differentiation Key Look for

56 transition.
Look for

32 transition.
Parent matches Target's fragment.
Technical Insight for Method Development

When developing a method to detect trace hydrolysis (degradation of ester to acid), do not rely solely on the m/z 194 fragment, as it appears in the source spectrum of the tert-butyl ester due to in-source fragmentation.

  • Recommendation: Chromatographic separation is mandatory. The tert-butyl ester will elute significantly later than the free acid on C18 columns due to the bulky lipophilic group.

Experimental Protocol: Impurity Profiling

This protocol validates the identity of the molecule against potential synthetic byproducts.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN).

  • Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Avoid using alcohols (Methanol) as the solvent if checking for transesterification, although tert-butyl esters are sterically resistant.

LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Source Temp: 350°C (High temp promotes in-source fragmentation of t-butyl; lower to 250°C if labile).

  • Collision Energy (CE):

    • Step 1 (250

      
       194): Low Energy (10–15 eV).
      
    • Step 2 (194

      
       176): Medium Energy (20–30 eV).
      
Workflow Diagram

Workflow Sample Sample (Reaction Mix) LC LC Separation (C18 Column) Sample->LC MS1 Q1 Scan (Full Scan) LC->MS1 Decision Precursor? MS1->Decision MS2_250 MS/MS 250 (Target) Decision->MS2_250 m/z 250 MS2_208 MS/MS 208 (Me-Ester) Decision->MS2_208 m/z 208 Result1 Target ID MS2_250->Result1 Loss 56 (Confirm t-Bu) Result2 Impurity ID MS2_208->Result2 Loss 32 (Confirm Me)

Figure 2: Decision workflow for distinguishing the target tert-butyl ester from methyl ester impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Todua, N. G., et al. (2014). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[1] Journal of Mass Spectrometry.

  • Seo, J., et al. (2016).[2] The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics.

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (Ester mechanisms).

Sources

Comparative Guide: Reactivity of Methyl vs. tert-Butyl Esters of 2-Amino-4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Orthogonal Strategy in Anthranilate Scaffolds

In the synthesis of complex pharmaceuticals, particularly those involving the privileged 2-aminobenzoic acid (anthranilate) scaffold, the choice between methyl (Me) and tert-butyl (t-Bu) esters is rarely arbitrary. It is a strategic decision governing the orthogonality of the synthetic route.

While both protect the carboxylic acid, their reactivity profiles are diametrically opposed:

  • Methyl Esters: Sterically accessible and electronically active. They are susceptible to nucleophilic attack (saponification, amidation) but relatively robust toward non-aqueous acids.

  • tert-Butyl Esters: Sterically shielded "bunkers." They are inert to most nucleophiles and bases (including strong lithiated bases) but are highly labile to acid-catalyzed cleavage via stable carbocation intermediates.

This guide analyzes these differences specifically within the context of 2-amino-4-tert-butylbenzoic acid , where the electron-donating amino group and the remote tert-butyl substituent further modulate reactivity.

Structural & Mechanistic Analysis

The Electronic "Anthranilate Effect"

The 2-amino group is not a passive bystander. Through resonance (


 effect), the nitrogen lone pair donates electron density into the benzene ring and, by extension, the carbonyl carbon.
  • Impact: This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.

  • Consequence: Both esters react slower with nucleophiles than their non-amino counterparts. However, the t-butyl ester's steric bulk amplifies this resistance to the point of virtual inertness under standard basic conditions.

Steric Gating (The Core Conflict)
  • Methyl Ester: The methoxy group is small (A-value ~0.6 kcal/mol). The carbonyl carbon is accessible to incoming nucleophiles (OH⁻, amines, hydrides).[1]

  • tert-Butyl Ester: The t-butyl group is massive. It creates a "steric cone" that physically blocks the trajectory of attack (Bürgi-Dunitz angle) for nucleophiles. Conversely, this bulk relieves strain upon dissociation, accelerating mechanisms that involve bond breaking (like acidolysis).

Comparative Reactivity Matrix

The following table summarizes the performance of both esters under standard synthetic conditions.

Reaction ConditionMethyl Ester (–OMe)tert-Butyl Ester (–OtBu)Selectivity Outcome
Aqueous Base (NaOH/LiOH)Reactive (Hydrolysis)Inert (Stable)Saponify Me only
Dilute Acid (HCl/Dioxane)Stable (Kinetic stability)Reactive (Cleavage)Cleave t-Bu only
TFA / DCM Stable Highly Reactive (Rapid cleavage)Cleave t-Bu only
Nucleophiles (Grignards)Reactive (Add'n/Elim)Resistant (Steric block)React Me only
Hydrogenolysis (H₂/Pd)Stable Stable No Selectivity
Thermal Stability High (>200°C)Moderate (Eliminates >150°C)Me is more robust

Visualizing the Orthogonal Workflow

The diagram below illustrates how a researcher can selectively manipulate one ester in the presence of the other, or in the presence of the sensitive amine.

OrthogonalStrategy cluster_legend Selectivity Logic Start Diester Scaffold (Me & t-Bu) Cond_Acid Condition A: TFA / DCM (Acidolysis) Start->Cond_Acid Selective Cleavage Cond_Base Condition B: LiOH / THF / H2O (Saponification) Start->Cond_Base Selective Hydrolysis Prod_Acid Product A: Free Acid (C1) Methyl Ester Intact Cond_Acid->Prod_Acid Prod_Base Product B: Free Acid (C1) t-Bu Ester Intact Cond_Base->Prod_Base Text t-Bu protects against Base Me protects against Acid

Figure 1: Orthogonal deprotection logic. The t-butyl ester acts as a base-stable shield, while the methyl ester acts as an acid-stable shield.

Detailed Experimental Protocols

These protocols are designed for the specific 2-amino-4-tert-butylbenzoic acid scaffold.

Protocol A: Selective Cleavage of tert-Butyl Ester (Acidolysis)

Target: Removal of t-Bu ester while retaining Methyl ester or N-protecting groups.

Mechanism:


 pathway. Protonation of the ester oxygen is followed by the elimination of the stable tert-butyl cation (isobutylene gas).[2]
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be ~0.1 M.

  • Reagent Addition: Add Trifluoroacetic acid (TFA) carefully. A typical ratio is 1:1 v/v (DCM:TFA) for rapid cleavage, or 4:1 for slower, more controlled cleavage.

    • Tip: Add a scavenger (e.g., triethylsilane or anisole, 2.0 equiv) if the molecule contains electron-rich aromatic rings susceptible to alkylation by the t-butyl cation.

  • Reaction: Stir at room temperature. Monitor by TLC (typically 1–3 hours).

    • Observation: Gas evolution (isobutylene) may be observed.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation: The disappearance of the singlet at

    
     ppm in 
    
    
    
    H NMR confirms cleavage.
Protocol B: Selective Saponification of Methyl Ester

Target: Hydrolysis of Methyl ester while retaining t-Bu ester.

Mechanism:


 pathway.[3] Nucleophilic attack of Hydroxide on the carbonyl.[1][4][5] The t-Bu ester survives because the hydroxide cannot penetrate its steric shield.
  • Preparation: Dissolve substrate in THF/MeOH/Water (3:1:1 ratio).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0–3.0 equiv).

    • Why LiOH? It is milder than NaOH and less likely to cause side reactions with the amine.

  • Reaction: Stir at room temperature.

    • Note: Due to the electron-donating 2-amino group, this reaction may be slower than usual (4–12 hours). Heating to 40°C is permissible if the t-Bu ester is present, as it is thermally stable up to ~100°C in base.

  • Workup: Acidify carefully with 1M HCl to pH 4. Extract with Ethyl Acetate.[3]

  • Selectivity Check: Ensure the t-Bu signal (

    
     ppm) remains in the NMR spectrum.
    

Mechanistic Visualization: Acid-Catalyzed Cleavage[2][6][7]

The unique lability of the t-butyl ester is driven by the stability of the carbocation intermediate, a pathway not accessible to methyl esters.

Mechanism Step1 Protonation (R-CO-OtBu + H+) Step2 Oxonium Intermediate (R-CO-OH-tBu)+ Step1->Step2 Fast Eq. Step3 Rate Limiting Step: C-O Bond Scission Step2->Step3 Step4 Products: R-COOH + [t-Bu]+ Step3->Step4 SN1-like Step5 Elimination: Isobutylene (Gas) Step4->Step5 -H+

Figure 2: The A_AL1 mechanism. The reaction is driven by entropy (gas formation) and the stability of the tertiary carbocation.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard text for deprotection protocols).
  • Acid-Catalyzed Hydrolysis Mechanisms. Chemistry Steps. Retrieved from [Link]

  • Cleavage of tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Saponification of Sterically Hindered Esters. Arkivoc. (2018).[3] Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention Time for Tert-butyl 2-amino-4-tert-butylbenzoate and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention times for Tert-butyl 2-amino-4-tert-butylbenzoate and its potential process-related impurities. We explore the rationale behind selecting appropriate HPLC stationary phases and present hypothetical, yet scientifically grounded, experimental data to illustrate the chromatographic behavior of these compounds. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the purity analysis of pharmaceutical intermediates. It details a systematic approach to method development, emphasizing the importance of understanding potential impurities to ensure robust and selective analytical methods, a cornerstone of pharmaceutical quality control.[1]

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the active pharmaceutical ingredient (API) is rarely synthesized in a completely pure form. The manufacturing process often introduces impurities, which can include starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[3]

Tert-butyl 2-amino-4-tert-butylbenzoate is a substituted aromatic amine and a potential building block in organic synthesis. Its purity is paramount for the quality of downstream products. Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for creating chromatographic impurity profiles due to its versatility and applicability to a wide range of compounds encountered in drug synthesis.[2] This guide focuses on a comparative analysis of HPLC retention times for this specific compound and its likely impurities, offering a practical framework for developing a selective and robust analytical method.

Understanding the Analyte and Its Potential Impurities

The structure of Tert-butyl 2-amino-4-tert-butylbenzoate (Figure 1) features a substituted benzene ring with an amino group, a tert-butyl group, and a tert-butyl ester. This structure informs the selection of potential process-related impurities.

Figure 1: Structure of Tert-butyl 2-amino-4-tert-butylbenzoate

A simplified 2D representation of the target analyte.

Based on common synthetic routes for substituted benzoates and esters, we can postulate the following key impurities:

  • Impurity A: 2-Amino-4-tert-butylbenzoic acid: This is the primary starting material for the esterification reaction and the product of ester hydrolysis. Its presence indicates an incomplete reaction or degradation.

  • Impurity B: 4-tert-butylaniline: A potential precursor or impurity carried over from the synthesis of the benzoic acid starting material.

  • Impurity C: Tert-butyl 2-amino-benzoate: An impurity lacking the second tert-butyl group on the ring, possibly arising from an impure starting material.

  • Impurity D: Di-tert-butyl 2-aminoterephthalate: A potential regioisomeric by-product if the starting material contained terephthalic acid derivatives.

The logical relationship between the API and these potential impurities is crucial for designing a separation strategy.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_analysis2 Comparative Analysis cluster_results Data Review Std_Prep Prepare API & Impurity Reference Standards Sample_Prep Prepare Spiked Sample (API + Impurities) Std_Prep->Sample_Prep Inject1 Inject Spiked Sample Sample_Prep->Inject1 Inject2 Inject Spiked Sample Sample_Prep->Inject2 Mobile_Phase_Prep Prepare Mobile Phases (Aqueous & Organic) Equilibrate Equilibrate HPLC System with Column 1 (C18) Mobile_Phase_Prep->Equilibrate Equilibrate2 Equilibrate HPLC System with Column 2 (Phenyl-Hexyl) Mobile_Phase_Prep->Equilibrate2 Equilibrate->Inject1 Run_Gradient1 Run Gradient Program Inject1->Run_Gradient1 Data_Acq1 Acquire Data Run_Gradient1->Data_Acq1 Process_Data Process Chromatograms Data_Acq1->Process_Data Equilibrate2->Inject2 Run_Gradient2 Run Gradient Program Inject2->Run_Gradient2 Data_Acq2 Acquire Data Run_Gradient2->Data_Acq2 Data_Acq2->Process_Data Compare Compare Retention Times, Resolution, & Selectivity Process_Data->Compare Conclusion Select Optimal Method Compare->Conclusion

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for Tert-butyl 2-amino-4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2248292-38-6 Chemical Class: Lipophilic Anthranilate Derivative / Amino Benzoate Ester Primary Hazard Domain: Skin Sensitization, Irritation, and Potential Lipophilic Absorption.

Executive Safety Summary

This guide defines the operational safety architecture for handling Tert-butyl 2-amino-4-tert-butylbenzoate . Unlike simple inorganic salts, this molecule combines an aniline-like amine functionality with significant lipophilicity (due to dual tert-butyl groups).

The Core Risk: The presence of bulky hydrophobic groups increases the compound's ability to penetrate the stratum corneum (outer skin layer). While standard anthranilates are often merely irritants, lipophilic analogs must be treated with elevated precaution against dermal absorption and sensitization.

Immediate Action Directive:

  • Engineering Control: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory due to the compound's lipophilic nature.

  • Incompatibility: Segregate from strong oxidizers (amine oxidation risk) and strong acids (ester hydrolysis risk).

Hazard Profiling & Risk Assessment

Based on structural-activity relationship (SAR) analysis of amino-benzoate analogs (e.g., CAS 18144-47-3).

Hazard CategoryClassification (GHS/Read-Across)Mechanism of Action
Acute Toxicity Category 4 (Oral/Dermal)Nitrogenous aromatics can interfere with cellular respiration; lipophilicity aids transport across biological membranes.
Skin Corrosion/Irritation Category 2 (Irritant)The amine group is weakly basic and can react with skin proteins, causing contact dermatitis.
Sensitization Category 1 (Skin Sensitizer)Critical Risk: Aniline derivatives are notorious haptens. Repeated exposure can trigger immune-mediated allergic responses.
Eye Damage Category 2A (Irritant)Crystalline dust or solution splashes can cause mechanical and chemical conjunctivitis.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]

PPE ComponentSpecificationTechnical Rationale
Hand Protection (Layer 1) Nitrile (4 mil) Acts as the primary tactile barrier.
Hand Protection (Layer 2) Nitrile (Extended Cuff, 6-8 mil) Crucial: The extended cuff seals the wrist gap (the most common exposure point). The thicker gauge resists permeation by organic solvents (DCM, EtOAc) often used with this reagent.
Respiratory Protection Fume Hood (Primary) N95/P100 respirators are secondary measures. The primary control must be LEV (Local Exhaust Ventilation) to capture dust at the source.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that can splash around the side shields.
Body Protection Lab Coat (Tyvek/Poly-coated) Cotton coats absorb liquids. If handling >5g or liquid solutions, use a chemically resistant apron or Tyvek sleeves.
Operational Protocol: The "Zero-Contact" Workflow

This workflow minimizes the probability of particulate dispersion and surface contamination.

Phase A: Preparation & Weighing
  • Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "fly-away" powder.

  • The "Boat-in-Jar" Method: Do not spatula the powder directly onto the balance pan.

    • Place a weighing boat inside a secondary jar/beaker.

    • Tare the entire assembly.

    • Transfer reagent into the boat.

    • Cap the jar before removing it from the balance.

    • Why? This traps any micro-particles inside the jar, preventing contamination of the lab bench during transport.

Phase B: Reaction Setup
  • Solvent Sequence: Add the solvent to the reaction vessel before adding the solid reagent (if possible), or use a powder funnel that extends deep into the flask.

  • Rinse Protocol: Immediately rinse the weighing boat and funnel with the reaction solvent directly into the flask. This ensures quantitative transfer and decontaminates the tools simultaneously.

Phase C: Decontamination
  • Acid Wash: As an amine, this compound can be neutralized/solubilized by dilute acid (e.g., 1M HCl), converting it to the water-soluble ammonium salt.

  • Wipe Down: Wipe all surfaces with a detergent solution followed by an alcohol wipe.

Visualized Safety Workflow

SafetyWorkflow Start START: Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Risk Assessment Weigh Weighing (Static Control + Fume Hood) PPE->Weigh Verify Airflow Transfer Transfer (Boat-in-Jar Method) Weigh->Transfer Contain Dust Reaction Reaction Setup (Immediate Solvent Rinse) Transfer->Reaction Quant. Transfer Reaction->PPE Check Gloves for Splashes Waste Disposal (Solid/Liquid Organic Stream) Reaction->Waste Quench/Clean

Figure 1: Operational workflow emphasizing containment and continuous PPE verification.

Emergency Response Plan
Incident TypeImmediate ActionMedical/Technical Note
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol (enhances absorption).Monitor for delayed redness or sensitization (dermatitis) over 24-48 hours.
Eye Contact Flush with saline/water for 15 mins. Lift eyelids.The amine functionality can cause corneal clouding; ophthalmologist review is recommended.
Spill (Solid) Cover with wet paper towels (to prevent dust), then scoop.Do not dry sweep. Treat waste as hazardous organic solid.
Spill (Liquid) Absorb with vermiculite or sand.[2]Avoid cellulose-based absorbents if mixed with strong oxidizers (fire risk).
Disposal Considerations
  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Labeling: Clearly tag waste containers with "Contains Aromatic Amines" to alert waste management personnel of the sensitization risk.

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.

References
  • Sigma-Aldrich. (n.d.). Product Specification: Tert-butyl 2-amino-4-tert-butylbenzoate (CAS 2248292-38-6).[3] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Tert-butyl 4-aminobenzoate (Analog Read-Across). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Personal Protective Equipment.[4] United States Department of Labor. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.